molecular formula C6H14O6 B1197955 D-Altritol CAS No. 5552-13-6

D-Altritol

Cat. No.: B1197955
CAS No.: 5552-13-6
M. Wt: 182.17 g/mol
InChI Key: FBPFZTCFMRRESA-KAZBKCHUSA-N
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Description

D-altritol is a hexitol that is hexane-1,2,3,4,5,6-hexol having (2R,3R,4S,5R) configuration;  the D-enantiomer of altritol. It has a role as an algal metabolite and a marine metabolite. It is an enantiomer of a L-altritol.
This compound has been reported in Cordiera sessilis, Himanthalia elongata, and Euonymus atropurpureus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-KAZBKCHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder.
Record name Altritol
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CAS No.

643-03-8, 5552-13-6
Record name D-Altritol
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Record name Altritol
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Record name D-Altritol
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Record name D-ALTRITOL
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Foundational & Exploratory

D-Altritol: A Comprehensive Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources and extraction methodologies for D-Altritol, a rare hexitol with potential applications in various scientific and pharmaceutical domains. This document summarizes the current state of knowledge, presents available quantitative data, and outlines experimental protocols based on existing literature.

Natural Sources of this compound

This compound has been identified in a limited number of natural sources, primarily within the marine and plant kingdoms. The most significant and well-documented source is the brown alga Himanthalia elongata.

Marine Algae

The brown alga (Phaeophyta) Himanthalia elongata, commonly known as thongweed, stands out as the most prominent natural source of this compound. In this marine macroalga, this compound is the dominant intracellular low-molecular-weight organic solute, playing a crucial role in osmotic regulation.[1]

Plants

This compound has also been reported in terrestrial plants, although detailed quantitative analyses are less common in the available literature. The known plant sources include:

  • Cordiera sessilis : A species of flowering plant in the family Rubiaceae.

  • Euonymus atropurpureus : Commonly known as the burning bush or wahoo.

Fungi

While the presence of this compound in certain fungi has been noted, specific species and the extent of its occurrence are not well-documented in the currently available scientific literature.

Quantitative Data on this compound Occurrence

Quantitative data for this compound in its natural sources is sparse. The most concrete information comes from studies on Himanthalia elongata.

Natural SourceOrganism TypeAnalyteRelative Concentration/YieldNotes
Himanthalia elongataBrown AlgaThis compound vs. MannitolMannitol is present at less than 20% of the this compound concentration.[1]This compound is the dominant hexitol in this species.
Cordiera sessilisPlantThis compoundData not availableMentioned as a source, but quantitative data is lacking.
Euonymus atropurpureusPlantThis compoundData not availableMentioned as a source, but quantitative data is lacking.
FungiFungusThis compoundData not availableOccurrence is noted but not quantified in specific species.

Extraction of this compound

General Experimental Protocol for Alditol Extraction from Brown Algae

This protocol outlines the key steps for the extraction and partial purification of alditols, like this compound, from brown algal biomass, such as Himanthalia elongata.

3.1.1. Biomass Preparation

  • Collection and Cleaning: Collect fresh Himanthalia elongata and wash thoroughly with seawater to remove epiphytes, sand, and other debris.

  • Drying: The cleaned biomass should be dried to a constant weight. This can be achieved by freeze-drying (lyophilization) or oven-drying at a low temperature (e.g., 60°C) to prevent degradation of the target compounds.

  • Milling: The dried algal biomass is then ground into a fine powder to increase the surface area for efficient extraction.

3.1.2. Extraction

  • Solvent System: A common solvent for extracting polar compounds like sugar alcohols is an aqueous ethanol or methanol solution (e.g., 80% ethanol).

  • Procedure:

    • Suspend the powdered algal biomass in the extraction solvent (e.g., a 1:10 solid-to-solvent ratio).

    • The extraction can be performed at room temperature with continuous stirring for several hours or under reflux for a shorter period (e.g., 2-4 hours) to enhance extraction efficiency.

    • The process can be repeated multiple times (e.g., 3 times) with fresh solvent to ensure exhaustive extraction.

  • Separation: After each extraction cycle, the mixture is centrifuged or filtered to separate the solid residue from the liquid extract. The supernatants from all extraction steps are then pooled.

3.1.3. Purification and Isolation

  • Solvent Removal: The pooled extract is concentrated under reduced pressure using a rotary evaporator to remove the ethanol/methanol.

  • Fractionation (Optional): The resulting aqueous extract can be subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate) to remove non-polar and moderately polar interfering compounds. The sugar alcohols will remain in the aqueous phase.

  • Chromatography:

    • Ion-Exchange Chromatography: To remove charged molecules, the aqueous extract can be passed through cation and anion exchange resins.

    • Size-Exclusion Chromatography (SEC): SEC can be used to separate molecules based on their size, which can help in isolating hexitols from larger polysaccharides.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., an amino-functionalized or a specific carbohydrate column) is the method of choice. The fractions are collected, and those containing this compound (as determined by analytical methods) are pooled.

3.1.4. Analysis and Quantification

  • Thin-Layer Chromatography (TLC): A preliminary method to monitor the presence of sugar alcohols in different fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Alditols are volatile and require derivatization (e.g., acetylation or silylation) before analysis by GC-MS. This method provides both qualitative and quantitative information.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) is a standard method for the quantification of non-chromophoric compounds like this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation and confirmation of the isolated this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from a natural source like Himanthalia elongata.

Extraction_Workflow cluster_prep Biomass Preparation cluster_extract Extraction cluster_purify Purification cluster_analyze Analysis & Final Product Start Fresh Algal Biomass (e.g., Himanthalia elongata) Wash Washing Start->Wash Dry Drying (Freeze-drying or Oven-drying) Wash->Dry Grind Grinding/Milling Dry->Grind Extract Solvent Extraction (e.g., 80% Ethanol) Grind->Extract Separate Centrifugation/Filtration Extract->Separate Concentrate Rotary Evaporation Separate->Concentrate Fractionate Liquid-Liquid Partitioning (Optional) Concentrate->Fractionate IonExchange Ion-Exchange Chromatography Fractionate->IonExchange SEC Size-Exclusion Chromatography IonExchange->SEC HPLC Preparative HPLC SEC->HPLC Analyze Analytical Techniques (GC-MS, HPLC, NMR) HPLC->Analyze Final Pure this compound Analyze->Final

A generalized workflow for the extraction and purification of this compound.
This compound Catabolic Pathway

The following diagram depicts a simplified catabolic pathway for this compound, which is relevant for understanding its metabolism in organisms where it is found.

D_Altritol_Catabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose Dehydrogenase D_Tagatose_6P D-Tagatose-6-Phosphate D_Tagatose->D_Tagatose_6P Kinase Central_Metabolism Central Metabolism (e.g., Glycolysis) D_Tagatose_6P->Central_Metabolism Aldolase/Epimerase

A simplified representation of the this compound catabolic pathway.

Conclusion

This compound is a naturally occurring sugar alcohol with Himanthalia elongata being its most significant known source. While quantitative data remains limited, its dominance over other polyols in this alga suggests it is a promising candidate for extraction. The development of a specific and optimized extraction and purification protocol is a critical next step for enabling further research into the biological activities and potential applications of this compound in drug development and other scientific fields. The methodologies outlined in this guide provide a foundational framework for researchers to build upon in their efforts to isolate and characterize this intriguing natural compound.

References

D-Altritol vs. L-Altritol: An In-depth Technical Guide on Enantiomeric Differences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core enantiomeric differences between D-Altritol and L-Altritol. As enantiomers, these molecules share identical physical and chemical properties in an achiral environment but exhibit significant differences in their biological activity and metabolic pathways due to the stereospecific nature of enzymes and receptors. Understanding these differences is paramount for applications in drug development, biotechnology, and food science.

Physicochemical Properties

While enantiomers have identical intrinsic physicochemical properties, their interaction with plane-polarized light (optical activity) is equal and opposite. The data below is largely computed and represents the properties of either enantiomer in a non-chiral context.

PropertyThis compoundL-AltritolReference(s)
Molecular Formula C₆H₁₄O₆C₆H₁₄O₆[1][2]
Molecular Weight 182.17 g/mol 182.17 g/mol [1][2]
IUPAC Name (2R,3S,4R,5R)-hexane-1,2,3,4,5,6-hexol(2S,3R,4S,5S)-hexane-1,2,3,4,5,6-hexol[1][3]
CAS Number 643-03-860660-58-4[1][3]
Appearance White powderData not available (expected to be similar)[1]
XLogP3 -3.1-3.1[1][2]
Hydrogen Bond Donor Count 66[1][2]
Hydrogen Bond Acceptor Count 66[1][2]
Rotatable Bond Count 55[1][2]
Topological Polar Surface Area 121 Ų121 Ų[1][2]
Optical Activity Dextrorotatory (+)Levorotatory (-)Inferred

Biological and Metabolic Differences

The most significant distinctions between D- and L-altritol arise from their interactions with biological systems. Stereospecific enzymes often preferentially metabolize one enantiomer over the other, leading to distinct metabolic fates and biological activities.

Natural Occurrence
  • This compound has been identified as a natural product in various organisms, including the brown algae Himanthalia elongata and plants like Cordiera sessilis and Euonymus atropurpureus.[1]

  • L-Altritol (also referred to as L-Talitol) has been reported in Vahlia capensis.[2]

Metabolic Pathways and Enzymatic Conversion

A key point of differentiation is the metabolism by alditol dehydrogenases. For instance, this compound-5-dehydrogenase (D-A5DH) from Agrobacterium tumefaciens exhibits stereospecific activity.

  • This compound Metabolism: this compound is a known substrate for D-A5DH, which oxidizes it to D-tagatose.[4] D-tagatose can then be phosphorylated to D-tagatose-6-phosphate, which is subsequently epimerized to D-fructose-6-phosphate, an intermediate of the central carbon metabolism.[5]

  • L-Altritol Metabolism: While D-A5DH is specific for systems with a 2R,3R absolute configuration, its promiscuity allows it to also act on L-altritol.[4] However, the reaction is less efficient and yields different products, a mixture of L-tagatose and L-psicose.[6] This differential enzymatic processing is a critical enantiomeric distinction.

D_Altritol_Metabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose This compound-5-dehydrogenase (D-A5DH) D_Tagatose_6P D-Tagatose-6-Phosphate D_Tagatose->D_Tagatose_6P Kinase D_Fructose_6P D-Fructose-6-Phosphate D_Tagatose_6P->D_Fructose_6P Epimerase Metabolism Central Metabolism D_Fructose_6P->Metabolism Enantioselective_Oxidation cluster_d D-Enantiomer cluster_l L-Enantiomer D_Altritol This compound D_Product D-Tagatose (Major Product) D_Altritol->D_Product Enzyme This compound-5-dehydrogenase (D-A5DH) D_Altritol->Enzyme L_Altritol L-Altritol L_Product_Mix L-Tagatose + L-Psicose (Mixture, Lower Yield) L_Altritol->L_Product_Mix L_Altritol->Enzyme Enzyme->D_Product Preferred Enzyme->L_Product_Mix Promiscuous Activity GCMS_Workflow start Altritol Sample (+ Internal Standard) reduction Reduction (NaBH₄ in NH₄OH) start->reduction acetylation Acetylation (Acetic Anhydride + 1-Methylimidazole) reduction->acetylation extraction Liquid-Liquid Extraction (DCM / H₂O) acetylation->extraction drying Drying & Concentration (N₂ Stream) extraction->drying analysis GC-MS Analysis drying->analysis

References

A Technical Guide to D-Altritol: Properties, Metabolism, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Altritol, a naturally occurring sugar alcohol. It covers its fundamental chemical properties, its role in metabolic pathways, and methodologies for its synthesis and analysis, designed for a scientific audience engaged in research and development.

Core Properties of this compound

This compound, also known as D-talitol, is a hexitol—a six-carbon sugar alcohol. It is an enantiomer of L-altritol and is found naturally as a metabolite in certain organisms, notably in brown algae (Phaeophyceae).[1] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 643-03-8[2][3]
Molecular Formula C6H14O6[3]
Molecular Weight 182.17 g/mol [3]
Synonyms D-Talitol, (2R,3R,4S,5R)-hexane-1,2,3,4,5,6-hexol[3][4]
Physical Description White to off-white powder or crystal[1]
Melting Point 105-108 °C
Solubility Soluble in water
Natural Sources Brown algae (e.g., Notheia anomala)[1]

Metabolic Pathway of this compound in Agrobacterium tumefaciens C58

This compound serves as a carbon source for certain bacteria, such as Agrobacterium tumefaciens C58. This bacterium possesses a catabolic pathway that converts this compound into a central metabolite of glycolysis, D-fructose 6-phosphate. This pathway involves a series of enzymatic reactions, beginning with the oxidation of this compound.

The key steps in this metabolic pathway are:

  • Oxidation: this compound is first oxidized to D-tagatose. This reaction is catalyzed by the enzyme this compound-5-dehydrogenase (D-A5DH).[5]

  • Phosphorylation: The resulting D-tagatose is then phosphorylated to D-tagatose 6-phosphate.

  • Epimerization: Finally, D-tagatose 6-phosphate is converted to D-fructose 6-phosphate, which can then enter the glycolytic pathway.[2]

D_Altritol_Metabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose this compound-5-Dehydrogenase D_Tagatose_6P D-Tagatose 6-Phosphate D_Tagatose->D_Tagatose_6P Kinase D_Fructose_6P D-Fructose 6-Phosphate D_Tagatose_6P->D_Fructose_6P Epimerase Glycolysis Glycolysis D_Fructose_6P->Glycolysis

Caption: Catabolic pathway of this compound in Agrobacterium tumefaciens.

Experimental Protocols and Methodologies

Chemoenzymatic Synthesis of this compound Derivatives

The enzymatic oxidation of this compound to D-tagatose can be achieved using this compound-5-dehydrogenase.[5] A general protocol for such a chemoenzymatic synthesis would involve:

  • Enzyme Expression and Purification: The gene encoding this compound-5-dehydrogenase from a source organism like Agrobacterium tumefaciens is cloned into an expression vector and transformed into a suitable host, such as E. coli. The enzyme is then overexpressed and purified using standard chromatographic techniques.

  • Enzymatic Reaction: The purified enzyme is incubated with this compound in a buffered solution at an optimal pH and temperature. The reaction progress can be monitored over time by taking aliquots and analyzing them.

  • Product Characterization: The product of the reaction, D-tagatose, can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Extraction of this compound from Natural Sources (e.g., Brown Algae)

A general workflow for the extraction and purification of this compound from algal biomass includes the following steps:

  • Biomass Harvesting and Preparation: Algal biomass is harvested, washed to remove salts and debris, and then freeze-dried or oven-dried. The dried biomass is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered biomass is subjected to solvent extraction, often using a polar solvent like ethanol or a mixture of solvents. This can be performed at room temperature with stirring or using techniques like sonication or microwave-assisted extraction to improve efficiency.

  • Purification: The crude extract is then purified to isolate this compound. This typically involves multiple chromatographic steps, such as column chromatography with silica gel or ion-exchange resins.

  • Analysis and Identification: The purified compound is analyzed and its identity confirmed using methods like High-Performance Liquid Chromatography (HPLC), GC-MS, and NMR.

Algae_Extraction_Workflow cluster_prep Biomass Preparation cluster_extraction Extraction cluster_purification Purification and Analysis Harvest Harvest Algal Biomass Wash Wash and Dry Harvest->Wash Grind Grind to Powder Wash->Grind Solvent_Extraction Solvent Extraction (e.g., Ethanol) Grind->Solvent_Extraction Chromatography Column Chromatography Solvent_Extraction->Chromatography Analysis HPLC, GC-MS, NMR Chromatography->Analysis

Caption: General workflow for the extraction of this compound from algae.

Analytical Methods for this compound Detection and Quantification

Accurate detection and quantification of this compound are crucial for research and quality control. The most common analytical techniques employed are:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of sugar alcohols. This compound can be separated on various types of columns, such as those with amino-based stationary phases. Detection is often achieved using a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

  • Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound is typically derivatized to increase its volatility. This is often done by converting the hydroxyl groups to their trimethylsilyl (TMS) ethers. The derivatized compound is then separated by GC and detected by MS, which provides both quantitative data and structural information based on the fragmentation pattern.[6]

Applications and Future Directions

This compound is primarily used as a biochemical reagent in life science research.[3] Its structural similarity to other sugar alcohols makes it a valuable tool for studying enzyme specificity and metabolic pathways. There is also interest in its potential use in the food and pharmaceutical industries as a low-calorie sweetener, similar to other polyols. Further research into its biological activities and potential health benefits may open up new avenues for its application in drug development and nutritional science.

References

An In-depth Technical Guide to the Solubility and Stability of D-Altritol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Altritol, a hexitol and an isomer of more common sugar alcohols like D-sorbitol and D-mannitol, holds potential in various pharmaceutical and biotechnological applications. A thorough understanding of its physicochemical properties, particularly its aqueous solubility and stability, is paramount for formulation development, manufacturing, and ensuring product efficacy and safety. This technical guide provides a comprehensive overview of the available data on this compound's characteristics and offers detailed experimental protocols for its analysis. Due to the limited direct experimental data for this compound, this guide leverages data from its isomers, D-mannitol and D-sorbitol, to provide a robust framework for its characterization. This document adheres to the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances and products.[1][2][3][4]

Physicochemical Properties of this compound

This compound is a white, crystalline powder.[5] Its fundamental physicochemical properties are summarized in Table 1. These properties are crucial for predicting its behavior in aqueous solutions and for developing appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₄O₆[5][6][7]
Molecular Weight182.17 g/mol [5][6]
Melting Point66-67 °C[5]
Density1.596 g/cm³[5]
XLogP3-3.1[5][6]
Hydrogen Bond Donor Count6[5][6]
Hydrogen Bond Acceptor Count6[5][6]
Rotatable Bond Count5[6]
Physical DescriptionWhite to off-white powder or crystal[5][8]
Storage Conditions2-8°C[5]

Aqueous Solubility of this compound and its Isomers

Table 2: Aqueous Solubility of D-Mannitol at Various Temperatures

Temperature (°C)Solubility ( g/100 g water)Reference
7~10[9]
1413[9]
2518[9]

Table 3: Aqueous Solubility of D-Sorbitol at Various Temperatures

Temperature (°C)Solubility ( g/100 g water)Reference
10190[10]
20225[10]
30290[10]
40380[10]
50500[10]

Note: The significant difference in solubility between D-mannitol and D-sorbitol, despite being isomers, highlights the impact of stereochemistry on crystal lattice energy and solute-solvent interactions. It is anticipated that the solubility of this compound will also be highly dependent on its specific stereoisomeric form.

Experimental Protocol for Determining Aqueous Solubility

A robust determination of this compound's aqueous solubility should be conducted using established methods such as the shake-flask method for thermodynamic solubility or nephelometric assays for kinetic solubility.[11][12][13]

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[11]

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-RI or GC-MS after derivatization.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to aqueous buffer B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge and/or filter the suspension C->D E Quantify this compound in supernatant (HPLC/GC-MS) D->E

Workflow for Thermodynamic Solubility Determination.

Stability of this compound in Aqueous Solutions

The stability of a drug substance in aqueous solution is a critical quality attribute. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. While this compound is generally stable under normal conditions, forced degradation studies are essential to understand its degradation pathways and to develop stability-indicating analytical methods.[7]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15][16][17][18] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress. A degradation of 5-20% is generally considered optimal for these studies.[15][16]

  • Stock Solution Preparation: Prepare a stock solution of this compound in the appropriate aqueous medium.

  • Stress Conditions:

    • Acidic Hydrolysis: Adjust the pH of the this compound solution to acidic conditions (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a defined period.

    • Alkaline Hydrolysis: Adjust the pH of the this compound solution to alkaline conditions (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Heat the this compound solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the this compound solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Time Points: Sample the solutions at various time points to monitor the extent of degradation.

  • Sample Analysis: Analyze the samples using a stability-indicating analytical method to quantify the remaining this compound and to detect and quantify any degradation products.

G cluster_stress Forced Degradation Conditions start This compound Aqueous Solution acid Acidic Hydrolysis (e.g., 0.1 N HCl, 60°C) start->acid alkali Alkaline Hydrolysis (e.g., 0.1 N NaOH, 60°C) start->alkali oxidation Oxidation (e.g., 3% H₂O₂) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH light source) start->photo analysis Analysis at Time Points (Stability-Indicating Method) acid->analysis alkali->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradation Products & Establish Degradation Pathways analysis->pathway

Forced Degradation Study Workflow.

Analytical Methodologies for this compound Quantification

Accurate and precise analytical methods are crucial for both solubility and stability studies. Since this compound lacks a UV chromophore, common analytical techniques for its quantification include High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

HPLC with Refractive Index Detection (HPLC-RI)

HPLC-RI is a widely used technique for the analysis of sugar alcohols.[19][20][21][22]

  • Principle: The refractive index detector measures the difference in the refractive index between the mobile phase and the sample eluting from the column.

  • Column: Typically, an amino-based or a specific ion-exclusion column (e.g., Bio-Rad Aminex HPX-87H) is used for the separation of carbohydrates.[19]

  • Mobile Phase: An isocratic mobile phase, often a mixture of acetonitrile and water or dilute acid, is employed.[19][22]

  • Sample Preparation: Samples from solubility or stability studies are typically diluted with the mobile phase and filtered before injection.

  • Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

GC-MS offers high sensitivity and specificity for the quantification and identification of alditols.[23][24][25][26][27]

  • Principle: Due to their low volatility, alditols must be derivatized to more volatile compounds before GC analysis. Acetate derivatization is a common approach.[23][27] The mass spectrometer provides structural information for identification.

  • Derivatization: The hydroxyl groups of this compound are acetylated using reagents like acetic anhydride in the presence of a catalyst.[23]

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5MS) is used for separation.[23]

  • Detection: Mass spectrometry is used for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[23]

  • Quantification: Quantification is typically performed using an external standard method with calibration curves.[23]

Conclusion

While direct experimental data on the aqueous solubility and stability of this compound is scarce, this technical guide provides a comprehensive framework for its characterization based on the properties of its isomers and established analytical methodologies. The provided experimental protocols for solubility determination and forced degradation studies, in conjunction with validated HPLC-RI or GC-MS methods, will enable researchers and drug development professionals to generate the necessary data to support the formulation and development of this compound-containing products. It is imperative that these studies are conducted to fully understand the physicochemical behavior of this compound and to ensure the quality, safety, and efficacy of its final dosage forms.

References

A Technical Guide to the Spectroscopic Analysis of D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for D-Altritol, a hexitol and sugar alcohol.[1][2] The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting predicted and experimental data in structured tables. Detailed experimental protocols are provided to aid in the replication and analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules like this compound.[3][4] Due to the structural similarity of the protons and carbons in sugar alcohols, their NMR spectra are often complex, characterized by significant signal overlap, particularly in the ¹H NMR spectrum.

¹H NMR Spectroscopic Data

The predicted ¹H NMR spectrum of this compound in D₂O shows a cluster of signals in the 3.6-3.9 ppm range, which is characteristic of methine and methylene protons attached to hydroxyl groups in sugar alcohols.[5]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom No.Predicted Chemical Shift (ppm)Multiplicity
H1, H6~3.65Doublet of Doublets
H3~3.73Multiplet
H2~3.77Doublet
H4, H5~3.84Doublet of Doublets
Source: Data predicted and compiled from various spectroscopic databases.[6]
¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum provides distinct signals for each carbon atom in the this compound backbone. These chemical shifts are typical for sp³ hybridized carbons bonded to oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom No.Predicted Chemical Shift (ppm)
C1, C6~64.0
C3~70.5
C2, C4, C5~72.0 - 73.0
Source: Data predicted by computational models.[1]
Experimental Protocol for NMR Analysis

This protocol outlines a general procedure for acquiring high-quality NMR spectra of polyols such as this compound.[7]

  • Sample Preparation:

    • Accurately weigh 10-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[7]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O), which is ideal for dissolving polar polyols.[7]

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and shim the probe to optimize magnetic field homogeneity.

  • Spectrum Acquisition:

    • ¹H NMR: Acquire a standard 1D ¹H spectrum. The spectral width should be set to include all relevant signals (typically 0-10 ppm).[7]

    • ¹³C NMR: Acquire a broadband-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to ¹H NMR.

    • DEPT-135: Run a DEPT-135 experiment to differentiate between CH₃/CH (positive peaks) and CH₂ (negative peaks) signals, which is particularly useful for assigning the C1/C6 methylene carbons.[7]

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the FID into the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using an internal or external standard (e.g., DSS for samples in D₂O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For this compound, the spectrum is dominated by absorptions from its hydroxyl (O-H) and alkane (C-H, C-C, C-O) moieties.

Characteristic IR Absorption Bands

The IR spectrum of this compound is expected to show the following key absorption bands, characteristic of an alcohol.[9]

Table 3: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-HStretch3600 - 3200Strong, Broad
C-HStretch3000 - 2850Medium
O-HBend1450 - 1350Medium
C-OStretch1150 - 1050Strong
Source: General IR absorption ranges for alcohols.[9][10]
Experimental Protocol for IR Analysis

This protocol describes the Attenuated Total Reflectance (ATR) method, a common technique for analyzing solid samples.[11]

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean.[11]

    • Perform a background spectrum scan with the empty ATR cell. This spectrum is automatically subtracted from the sample spectrum.[11]

  • Sample Analysis:

    • Place a small amount of solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Collect the spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum with a resolution of 4 cm⁻¹.[11]

  • Cleaning:

    • After analysis, clean the ATR crystal meticulously with a suitable solvent (e.g., ethanol or isopropanol) and a soft cloth to prevent cross-contamination.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For polyols like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) often requires derivatization to increase volatility, while Liquid Chromatography-Mass Spectrometry (LC-MS) can analyze the compound directly.

GC-MS Data (Derivatized)

Polyols are typically derivatized, for example by trimethylsilylation (TMS), before GC-MS analysis. This process replaces the acidic protons of the hydroxyl groups with TMS groups, making the molecule more volatile.

Table 4: Mass Spectrometry Data for Altritol, TMS Derivative

ParameterValue
Molecular FormulaC₂₄H₆₂O₆Si₆
Molecular Weight615.26 g/mol
Analysis MethodGas Chromatography - Mass Spectrometry
Key Fragments (m/z)Data for specific fragments is often complex due to rearrangements. Analysis typically focuses on the retention time and molecular ion peak if observable.
Source: NIST Mass Spectrometry Data Center.[12]
LC-MS/MS Data (Predicted)

In LC-MS with electrospray ionization (ESI), this compound (MW: 182.17 g/mol [2]) is expected to be detected as an adduct with a proton [M+H]⁺, sodium [M+Na]⁺, or other cations. Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, primarily involving the loss of water molecules.

Table 5: Predicted LC-MS Ions and Fragments for this compound

IonPredicted m/zDescription
[M+H]⁺183.086Protonated molecule
[M+Na]⁺205.068Sodiated adduct
[M+H-H₂O]⁺165.075Loss of one water molecule
[M+H-2H₂O]⁺147.065Loss of two water molecules
[M+H-3H₂O]⁺129.054Loss of three water molecules
Source: Predicted based on the molecular weight of this compound and common fragmentation pathways for polyols.[13]
Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general method for the analysis of polyols in a solution.[13]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water or a water/methanol mixture).

    • Create a series of dilutions to be used for calibration.

    • Filter the samples through a 0.22 µm syringe filter before injection to remove particulates.

  • LC Separation:

    • Column: Use a column suitable for polar compounds, such as an amino-based or HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • MS Detection:

    • Ionization Source: Use an Electrospray Ionization (ESI) source, typically in positive ion mode.

    • Analysis Mode: Acquire data in full scan mode to identify the m/z of the parent ion (e.g., [M+Na]⁺).

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification or product ion scan for structural confirmation. Select the parent ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions.[13]

Visualization of this compound Catabolism

This compound can be catabolized by certain microorganisms. The pathway involves the oxidation of this compound to D-tagatose, which is then phosphorylated and epimerized to enter central glycolysis as D-fructose 6-phosphate.[14]

D_Altritol_Catabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose D_Tagatose_6P D-Tagatose 6-Phosphate D_Tagatose->D_Tagatose_6P D_Fructose_6P D-Fructose 6-Phosphate D_Tagatose_6P->D_Fructose_6P Glycolysis Central Metabolism (Glycolysis) D_Fructose_6P->Glycolysis enzyme1 This compound Dehydrogenase enzyme1->D_Altritol enzyme2 Tagatose Kinase enzyme2->D_Tagatose enzyme3 Tagatose 6-P Epimerase enzyme3->D_Tagatose_6P

Caption: Verified catabolic pathway of this compound.[14]

References

Unveiling the Industrial Potential of D-Altritol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: D-Altritol, a six-carbon sugar alcohol, is an intriguing but relatively underexplored polyol with a unique stereochemistry that presents a range of potential industrial applications. From its potential as a low-calorie sweetener to its role as a chiral building block in the synthesis of complex molecules and its involvement in biological pathways, this compound offers a versatile platform for innovation. This technical guide provides an in-depth exploration of the core industrial applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key processes to support further research and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in various industrial processes. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₁₄O₆[1][2][3]
Molecular Weight 182.17 g/mol [1][2][3]
Melting Point 66-67 °C[2]
Boiling Point 494.9 °C at 760 mmHg[2]
Density 1.596 g/cm³[2]
Solubility Soluble in water[1]
Appearance White to off-white powder or crystal[2]

Potential Industrial Applications

Low-Calorie Sweetener in the Food Industry

Regulatory Status: A crucial aspect for the application of any new food ingredient is its regulatory approval. A search of the U.S. Food and Drug Administration's (FDA) Generally Recognized as Safe (GRAS) Notice Inventory did not yield a specific GRAS notification for this compound.[9][10][11] Further toxicological studies and regulatory submissions would be necessary for its use as a food additive.

Logical Relationship for Sweetener Development

This compound This compound Physicochemical_Properties Physicochemical Properties This compound->Physicochemical_Properties Sweetness_Profile Sweetness Profile (Relative Sweetness) This compound->Sweetness_Profile Caloric_Value Caloric Value (Metabolism) This compound->Caloric_Value Food_Application Application in Food Products Sweetness_Profile->Food_Application Caloric_Value->Food_Application Toxicological_Studies Toxicological Studies Regulatory_Approval Regulatory Approval (e.g., GRAS) Toxicological_Studies->Regulatory_Approval Regulatory_Approval->Food_Application

Development pathway for this compound as a sweetener.

Chiral Building Block in Organic Synthesis

The defined stereochemistry of this compound makes it a valuable starting material in "chiral pool" synthesis, a strategy that utilizes readily available enantiopure compounds to synthesize complex chiral molecules.[12][13][14][15] This approach can significantly reduce the number of synthetic steps and improve the overall efficiency of total synthesis. While a specific, detailed example of this compound being used for the synthesis of a complex natural product was not found in the reviewed literature, the general principle of using chiral polyols like D-mannitol is well-established for the synthesis of various natural products.

Hypothetical Synthetic Workflow: The following diagram illustrates a generalized workflow for utilizing a chiral hexitol like this compound in the synthesis of a complex target molecule.

D_Altritol This compound (Chiral Pool) Protection Selective Protection of Hydroxyl Groups D_Altritol->Protection Modification Functional Group Modification Protection->Modification Coupling Coupling with other Synthons Modification->Coupling Deprotection_Cyclization Deprotection and Cyclization Coupling->Deprotection_Cyclization Target_Molecule Complex Target Molecule Deprotection_Cyclization->Target_Molecule

Chiral pool synthesis workflow using this compound.

Precursor for Altritol Nucleic Acids (ANA) in Drug Development

A significant and well-documented application of this compound is in the synthesis of altritol nucleic acids (ANA), which are modified oligonucleotides with potential therapeutic applications. In ANA, the natural ribose sugar is replaced by a six-membered altritol ring. This modification can confer unique properties to the oligonucleotide, such as increased stability against nucleases and altered binding affinity to target RNA.

Experimental Protocol: Synthesis of Altritol Nucleoside Phosphoramidites

The synthesis of ANA requires the preparation of altritol nucleoside phosphoramidite building blocks.[16] The following protocol is a generalized procedure based on the literature.[16]

Starting Material: 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.

Overall Reaction Scheme:

  • Nucleophilic Ring Opening: The epoxide ring of the starting material is opened by a nucleophilic attack of a protected nucleobase (e.g., adenine, guanine, cytosine, or uracil). This reaction is base-specific and may require different conditions for each nucleobase.[16]

    • For adenine and uracil nucleosides, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) salts of the nucleobases is effective.[16]

    • For the alkylation of 2-amino-6-chloropurine (a guanine precursor), phase transfer catalysis with 18-crown-6 and potassium carbonate is optimal.[16]

  • Synthesis of Cytosine Nucleoside: The cytosine altritol nucleoside can be synthesized from the corresponding uracil congener.[16]

  • Protection of the 3'-Hydroxyl Group: The 3'-hydroxyl group of the altritol sugar is protected, for example, with a benzoyl group, to allow for controlled synthesis of the oligonucleotide chain.[16]

  • Phosphitylation: The final step is the introduction of the phosphoramidite moiety at the desired position on the altritol sugar, creating the building block for oligonucleotide synthesis.

Workflow for Altritol Nucleoside Phosphoramidite Synthesis:

Start 1,5:2,3-dianhydro-4,6-O- benzylidene-D-allitol Ring_Opening Nucleophilic Ring Opening with Protected Nucleobase Start->Ring_Opening Protection 3'-OH Protection (e.g., Benzoylation) Ring_Opening->Protection Phosphitylation Phosphitylation Protection->Phosphitylation Product Altritol Nucleoside Phosphoramidite Phosphitylation->Product

Synthesis of altritol nucleoside phosphoramidites.

Potential as a Kinase Inhibitor

There is an indication in the literature that D-Talitol (a synonym for this compound) may inhibit b-raf kinase activity. While the specific context and quantitative data are limited, this suggests a potential avenue for this compound in drug discovery, particularly in oncology, as BRAF is a key protein in a signaling pathway that controls cell growth and is often mutated in cancers.

Experimental Protocol: In Vitro BRAF Kinase Assay

To investigate the potential inhibitory effect of this compound on BRAF kinase, a standard in vitro kinase assay can be performed. The following is a generalized protocol based on commercially available kits and published methods.[17][18][19][20][21]

Materials:

  • Recombinant active BRAF kinase

  • Kinase substrate (e.g., unactive MEK1)

  • ATP

  • Kinase assay buffer

  • This compound (test compound)

  • Positive control inhibitor (e.g., a known BRAF inhibitor)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare a dilution series of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.

    • Prepare a solution of the positive control inhibitor.

    • Prepare a master mix containing kinase assay buffer, ATP, and the kinase substrate.

  • Enzyme Reaction:

    • Add the diluted this compound or control solutions to the wells of the assay plate.

    • Add the diluted active BRAF kinase to all wells except the blank control.

    • Initiate the kinase reaction by adding the master mix to all wells.

  • Incubation: Incubate the plate at a specified temperature (e.g., ambient temperature or 30 °C) for a defined period (e.g., 40 minutes).[18]

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by a reagent to convert ADP to ATP and measure the light output via a luciferase reaction.[18]

  • Data Analysis:

    • Correct the luminescence readings by subtracting the blank control.

    • Calculate the percent inhibition for each concentration of this compound compared to the no-inhibitor control.

    • Determine the IC₅₀ value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

BRAF Kinase Inhibition Assay Workflow:

Prepare_Reagents Prepare Reagents (BRAF, Substrate, ATP, This compound) Reaction_Setup Set up Kinase Reaction in Plate Prepare_Reagents->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis

Workflow for a BRAF kinase inhibition assay.

Biological Pathways

This compound Catabolism

Understanding the metabolic fate of this compound is crucial for its potential applications, particularly as a food ingredient. The catabolic pathway of this compound has been elucidated and involves a series of enzymatic conversions.[22]

Signaling Pathway of this compound Catabolism:

D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose This compound Dehydrogenase D_Tagatose_6P D-Tagatose 6-phosphate D_Tagatose->D_Tagatose_6P Kinase D_Fructose_6P D-Fructose 6-phosphate D_Tagatose_6P->D_Fructose_6P Epimerase Central_Metabolism Central Metabolism D_Fructose_6P->Central_Metabolism

Catabolic pathway of this compound.

Future Outlook

This compound holds considerable promise for various industrial applications. However, further research is required to fully realize its potential. Key areas for future investigation include:

  • Quantitative Sensory Analysis: Detailed studies are needed to quantify the relative sweetness of this compound and characterize its sensory profile.

  • Toxicological and Metabolic Studies: Comprehensive safety and metabolic studies are essential to support a GRAS notification for its use in food.

  • Chiral Pool Synthesis Applications: The exploration of this compound as a starting material for the synthesis of high-value, complex natural products and pharmaceuticals should be pursued.

  • Kinase Inhibition Profiling: A broader screening of this compound against a panel of kinases is warranted to identify potential new therapeutic targets.

  • Optimization of Synthesis: The development of more efficient and scalable synthetic routes, including enzymatic methods, for the production of this compound will be crucial for its commercial viability.

References

Methodological & Application

Synthesis of D-Altritol from D-Psicose: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The synthesis of D-altritol, a rare sugar alcohol, from the readily available ketose D-psicose is a topic of significant interest for researchers in drug development and chemical synthesis. The primary challenge in this conversion lies in the stereoselective reduction of the C2 keto group of D-psicose, which can yield two epimeric alditols: D-allitol and this compound. While enzymatic methods have been shown to be highly stereoselective for the production of D-allitol, chemical reduction methods offer a pathway to obtaining this compound, often as a mixture with D-allitol, which then requires subsequent purification.

This document provides a comprehensive overview of the available methods for the synthesis of this compound from D-psicose, with a focus on chemical reduction and subsequent purification. Detailed protocols are provided to guide researchers in this synthetic process.

Introduction

D-psicose (also known as D-allulose) is a C3 epimer of D-fructose and serves as a valuable chiral starting material for the synthesis of other rare sugars and sugar alcohols. The reduction of the carbonyl group at the C2 position of D-psicose leads to the formation of a new chiral center, resulting in the diastereomeric hexitols D-allitol and this compound. The stereochemical outcome of this reduction is highly dependent on the chosen method.

Enzymatic reductions, for instance, using ribitol dehydrogenase, have demonstrated high stereoselectivity, almost exclusively producing D-allitol. In contrast, chemical reductions, such as catalytic hydrogenation or reduction with metal hydrides like sodium borohydride, are generally less stereoselective and can produce a mixture of both D-allitol and this compound. This necessitates a robust purification strategy to isolate the desired this compound.

This guide will focus on the chemical reduction approach to synthesize this compound from D-psicose, followed by a detailed purification protocol.

Experimental Protocols

Protocol 1: Chemical Reduction of D-Psicose via Catalytic Hydrogenation

This protocol describes the non-stereoselective reduction of D-psicose to a mixture of this compound and D-allitol using catalytic hydrogenation.

Materials:

  • D-psicose

  • Raney Nickel (or other suitable hydrogenation catalyst such as Ruthenium on carbon)

  • Deionized water

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: If using Raney Nickel, wash the catalyst slurry several times with deionized water to remove any residual alkali.

  • Reaction Setup: In a high-pressure autoclave reactor, dissolve a known amount of D-psicose in deionized water to a desired concentration (e.g., 10-20% w/v).

  • Catalyst Addition: Add the pre-washed Raney Nickel catalyst to the D-psicose solution. The catalyst loading can be varied (e.g., 5-10% by weight of D-psicose).

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen gas, followed by purging with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 100-150°C) with constant stirring. The reaction time will vary depending on the temperature, pressure, and catalyst loading, and should be monitored for the complete consumption of D-psicose.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by HPLC or TLC.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst. The resulting aqueous solution contains a mixture of this compound and D-allitol.

Protocol 2: Purification of this compound by Column Chromatography

This protocol outlines the separation of this compound from D-allitol using column chromatography.

Materials:

  • Crude mixture of this compound and D-allitol from Protocol 1

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of ethanol in ethyl acetate or isopropanol in ethyl acetate)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

  • Rotary evaporator

Procedure:

  • Sample Preparation: Concentrate the aqueous solution from Protocol 1 under reduced pressure using a rotary evaporator to obtain a viscous syrup.

  • Column Packing: Prepare a silica gel column using the chosen solvent system as the eluent.

  • Sample Loading: Dissolve the crude syrup in a minimum amount of the initial eluent and load it onto the prepared column.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, gradually increasing the polarity of the solvent, is often effective for separating diastereomers.

  • Fraction Collection: Collect fractions of the eluate.

  • TLC Analysis: Monitor the collected fractions by TLC to identify the fractions containing this compound and D-allitol. The two diastereomers should have different Rf values.

  • Pooling and Concentration: Pool the fractions containing pure this compound (as determined by TLC) and concentrate them under reduced pressure to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation

ParameterCatalytic HydrogenationNotes
Substrate D-Psicose
Products This compound and D-AllitolDiastereomeric mixture
Catalyst Raney Nickel, Ru/COther hydrogenation catalysts may also be used.
Temperature 100-150 °CHigher temperatures may lead to side reactions.
Pressure 50-100 bar H₂Higher pressure generally increases the reaction rate.
Solvent Water
Yield Quantitative conversion of D-psicoseThe ratio of this compound to D-allitol needs to be determined.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from D-psicose.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis DPsicose D-Psicose Reduction Chemical Reduction (e.g., Catalytic Hydrogenation) DPsicose->Reduction Mixture Mixture of this compound and D-Allitol Reduction->Mixture Chromatography Column Chromatography Mixture->Chromatography DAltritol Pure this compound Chromatography->DAltritol DAllitol D-Allitol (by-product) Chromatography->DAllitol Analysis Characterization (NMR, MS) DAltritol->Analysis

Caption: Workflow for this compound Synthesis and Purification.

Logical Relationship of Products

The reduction of D-psicose at the C2 position leads to the formation of two possible stereoisomers, this compound and D-allitol.

G DPsicose D-Psicose (Ketose) Reduction Reduction of C2 Carbonyl DPsicose->Reduction DAltritol This compound (Alditol) Reduction->DAltritol Epimer A DAllitol D-Allitol (Alditol) Reduction->DAllitol Epimer B

Caption: Diastereomeric Products from D-Psicose Reduction.

Conclusion

The synthesis of this compound from D-psicose is achievable through chemical reduction methods, which typically yield a mixture of this compound and its diastereomer, D-allitol. The provided protocols for catalytic hydrogenation and subsequent chromatographic purification offer a practical approach for researchers to obtain this compound for their studies. Careful optimization of the reduction conditions and the purification process is essential to maximize the yield and purity of the final product. Further research into stereoselective catalysts for the reduction of D-psicose could significantly improve the efficiency of this compound synthesis.

Application Notes and Protocols for D-Altritol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

D-Altritol, a C2 epimer of D-mannitol, is a naturally occurring sugar alcohol found in some algae and plants.[1] While its metabolic pathways have been partially elucidated in microorganisms, its specific roles and applications in mammalian cell culture are not yet well-documented in publicly available literature. In bacteria such as Agrobacterium tumefaciens, this compound can be catabolized, beginning with its oxidation to D-tagatose.[2]

These application notes provide a general framework for researchers to begin investigating the effects of this compound on mammalian cells. The provided protocols are intended as a starting point and will require optimization for specific cell lines and experimental goals. Due to the limited data on its biological activity in mammalian systems, initial experiments should focus on determining its cytotoxicity and effective concentration range.

Physicochemical Properties

PropertyValueSource
Synonyms D-Talitol, Altritol[1][3]
Molecular Formula C6H14O6[1]
Molecular Weight 182.17 g/mol [1]
Appearance White powder[1]
Solubility Soluble in waterInferred from polyol nature

Hypothesized Cellular Signaling Pathway

Given that this compound is a sugar alcohol, it may interact with cellular metabolic pathways, particularly those involved in polyol metabolism. It could potentially compete with other sugars or polyols for cellular uptake or enzymatic activity. The following diagram illustrates a hypothesized pathway where this compound might influence cellular processes. This is a speculative model that requires experimental validation.

cluster_membrane Cell Membrane Transporter Transporter D_Altritol_int This compound (Intracellular) Transporter->D_Altritol_int D_Altritol_ext This compound (Extracellular) D_Altritol_ext->Transporter Uptake? Metabolic_Enzymes Polyol Dehydrogenases / Kinases D_Altritol_int->Metabolic_Enzymes Metabolism? Downstream_Effects Downstream Cellular Effects (e.g., Osmotic Stress, Altered Metabolism, Changes in Gene Expression) D_Altritol_int->Downstream_Effects Direct Effects? Metabolic_Intermediate Potential Metabolic Intermediate Metabolic_Enzymes->Metabolic_Intermediate Metabolic_Intermediate->Downstream_Effects A Seed cells in a 96-well plate B Allow cells to adhere overnight A->B C Prepare serial dilutions of this compound B->C D Treat cells with this compound dilutions C->D E Incubate for 24, 48, or 72 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Add solubilization buffer G->H I Read absorbance at 570 nm H->I

References

D-Altritol as a Substrate for Dehydrogenase Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of D-Altritol as a substrate for various dehydrogenase enzymes. This document includes key kinetic data, detailed experimental protocols for enzyme assays, and visualizations of the relevant metabolic pathways and experimental workflows.

Introduction

This compound, a six-carbon sugar alcohol, serves as a substrate for specific dehydrogenase enzymes, playing a role in microbial catabolism. Understanding the interaction between this compound and these enzymes is crucial for research in areas such as microbial metabolism, enzyme kinetics, and potentially for the development of novel therapeutic agents. This document focuses on two key enzymes known to utilize this compound: this compound 5-dehydrogenase from Agrobacterium fabrum (formerly Agrobacterium tumefaciens) C58 and sheep liver sorbitol dehydrogenase.

Data Presentation: Kinetic Parameters

The following table summarizes the kinetic constants for the interaction of this compound with this compound 5-dehydrogenase and sheep liver sorbitol dehydrogenase. This data is essential for comparative analysis and for designing experiments involving these enzymes.

EnzymeSource OrganismSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)pHTemperature (°C)Reference
This compound 5-dehydrogenase (EC 1.1.1.407)Agrobacterium fabrum C58This compound1.41.913577.525Wichelecki, D. J., et al. (2015). Journal of Biological Chemistry, 290(47), 28963–28976.[1]
Sorbitol Dehydrogenase (EC 1.1.1.14)Sheep LiverThis compound1.328.3217697.025Lindstad, R. I., Köll, P., & McKinley-McKee, J. S. (1998). Substrate specificity of sheep liver sorbitol dehydrogenase. The Biochemical journal, 330 ( Pt 1)(Pt 1), 479–487.[2][3][4]
Sorbitol Dehydrogenase (EC 1.1.1.14)Sheep LiverThis compound0.349.316433310.025Lindstad, R. I., Köll, P., & McKinley-McKee, J. S. (1998). Substrate specificity of sheep liver sorbitol dehydrogenase. The Biochemical journal, 330 ( Pt 1)(Pt 1), 479–487.[2][3][4]

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway of this compound and the general workflow for a dehydrogenase assay are provided below to facilitate a clearer understanding of the biological context and experimental procedures.

D_Altritol_Catabolic_Pathway D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose This compound 5-dehydrogenase (NAD+ -> NADH + H+) D_Tagatose_6P D-Tagatose 6-phosphate D_Tagatose->D_Tagatose_6P Tagatose Kinase (ATP -> ADP) D_Fructose_6P D-Fructose 6-phosphate D_Tagatose_6P->D_Fructose_6P Tagatose-6-phosphate 4-epimerase Glycolysis Glycolysis D_Fructose_6P->Glycolysis

This compound Catabolic Pathway in Agrobacterium.

Dehydrogenase_Assay_Workflow cluster_prep Sample and Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (e.g., cell lysate or purified enzyme) mix Mix Reagents in Cuvette: Buffer, NAD+, Enzyme Solution prep_enzyme->mix prep_substrate Prepare this compound Solution start_reaction Initiate reaction by adding This compound solution prep_substrate->start_reaction prep_cofactor Prepare NAD+ Solution prep_cofactor->mix prep_buffer Prepare Assay Buffer (e.g., Glycine/NaOH, pH 10.0) prep_buffer->mix incubate Pre-incubate mixture to reaction temperature (e.g., 25°C) mix->incubate incubate->start_reaction measure Monitor absorbance increase at 340 nm (Formation of NADH) over time start_reaction->measure plot Plot Absorbance vs. Time measure->plot calculate_rate Determine the initial rate (ΔAbs/min) from the linear portion of the curve plot->calculate_rate calculate_activity Calculate Enzyme Activity using the Beer-Lambert Law calculate_rate->calculate_activity

General Workflow for a Spectrophotometric Dehydrogenase Assay.

Experimental Protocols

The following protocols provide detailed methodologies for performing a dehydrogenase assay with this compound as the substrate.

Protocol 1: Spectrophotometric Assay for Dehydrogenase Activity

This protocol is adapted from general procedures for polyol dehydrogenases and is suitable for determining the activity of enzymes that use NAD+ as a cofactor.[1][2][5][6]

Materials:

  • This compound

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Glycine

  • Sodium Hydroxide (NaOH)

  • Purified dehydrogenase enzyme or cell lysate containing the enzyme

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Temperature-controlled cuvette holder

  • pH meter

  • Reaction tubes/cuvettes

Reagent Preparation:

  • Assay Buffer (50 mM Glycine/NaOH, pH 10.0): Dissolve 0.375 g of glycine in 80 mL of deionized water. Adjust the pH to 10.0 with NaOH. Bring the final volume to 100 mL with deionized water.

  • This compound Stock Solution (500 mM): Dissolve the required amount of this compound in the assay buffer to achieve a final concentration of 500 mM.

  • NAD+ Stock Solution (50 mM): Dissolve the required amount of NAD+ in deionized water to achieve a final concentration of 50 mM. Store frozen in aliquots.

Assay Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).

  • In a reaction cuvette, prepare the reaction mixture by adding the following in order:

    • 830 µL of 50 mM Glycine/NaOH buffer (pH 10.0)

    • 100 µL of 50 mM NAD+ solution (final concentration: 5 mM)

    • 50 µL of enzyme solution (diluted in assay buffer as needed)

  • Mix gently by inversion and incubate for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of 500 mM this compound stock solution (final concentration: 10 mM).

  • Immediately start monitoring the increase in absorbance at 340 nm for 3-5 minutes. Ensure that the rate is linear during the measurement period.

  • Control: Perform a blank reaction containing all components except the this compound substrate to correct for any background NAD+ reduction.

Data Analysis:

  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

  • Calculate the enzyme activity using the Beer-Lambert law:

    • Activity (µmol/min/mL) = (ΔAbs/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL))

    • Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹.

Protocol 2: Sample Preparation from Bacterial Culture for Enzyme Assay

This protocol describes the preparation of a cell lysate from Agrobacterium fabrum for use in the dehydrogenase assay.

Materials:

  • Bacterial culture of Agrobacterium fabrum grown in a suitable medium (e.g., LB broth)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and protease inhibitors)

  • Sonicator or French press

  • Centrifuge

Procedure:

  • Grow a culture of Agrobacterium fabrum to the mid-logarithmic phase.

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in cold Lysis Buffer.

  • Disrupt the cells by sonication on ice or by passing them through a French press.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which contains the crude cell extract with the dehydrogenase enzyme.

  • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • The cell extract is now ready for use in the dehydrogenase activity assay. It can be stored at -80°C for future use.

Conclusion

This compound is a recognized substrate for specific dehydrogenases, with this compound 5-dehydrogenase from Agrobacterium fabrum and sheep liver sorbitol dehydrogenase being notable examples. The provided kinetic data and experimental protocols offer a solid foundation for researchers to further investigate the role of this compound in metabolic pathways and to explore the substrate specificities of these and other dehydrogenase enzymes. The visualized pathway and workflow diagrams serve as quick references for understanding the underlying biological and experimental processes.

References

Application of D-Altritol in Metabolic Pathway Studies: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: D-Altritol as a Potential Modulator of Polyol Metabolism

Introduction

This compound is a six-carbon sugar alcohol (polyol), a stereoisomer of the more commonly known sorbitol and mannitol. While this compound is found in some algae and plants[1], its application as a tool in mammalian metabolic pathway studies is not well-established in scientific literature. However, its structural similarity to other polyols suggests potential interactions with key metabolic pathways, particularly the polyol pathway, which is implicated in diabetic complications. This document provides a prospective overview of how this compound could be used in metabolic research, drawing parallels with established methodologies for other polyols.

The Polyol Pathway: A Potential Target for this compound

The polyol pathway, also known as the sorbitol-aldose reductase pathway, is a two-step metabolic route that converts glucose to fructose.[2] Under normal physiological conditions, this pathway is minimally active.[3] However, in hyperglycemic states, such as in diabetes mellitus, the increased availability of glucose leads to its enhanced flux through the polyol pathway.[2][4]

The key enzymes in this pathway are:

  • Aldose Reductase: This enzyme reduces glucose to sorbitol, consuming NADPH in the process.[4]

  • Sorbitol Dehydrogenase: This enzyme oxidizes sorbitol to fructose, producing NADH.[4]

Overactivation of the polyol pathway is linked to the pathogenesis of diabetic complications, including neuropathy, nephropathy, and retinopathy, due to the accumulation of sorbitol and subsequent osmotic stress, as well as the depletion of NADPH leading to increased oxidative stress.[5]

Given that this compound is a polyol, it is plausible that it could interact with the enzymes of the polyol pathway. For instance, it could potentially act as a substrate or an inhibitor of aldose reductase or sorbitol dehydrogenase. Investigating these potential interactions could be a novel research avenue for understanding and potentially modulating the polyol pathway in disease states.

Hypothetical Research Applications

  • Investigating this compound as a Substrate for Polyol Pathway Enzymes: Experiments could be designed to determine if this compound can be metabolized by aldose reductase and/or sorbitol dehydrogenase in mammalian cells or with purified enzymes.

  • Exploring this compound as an Inhibitor of the Polyol Pathway: this compound could be screened for its ability to inhibit the conversion of glucose to sorbitol by aldose reductase. If it acts as an inhibitor, it could be a lead compound for the development of therapeutics to mitigate diabetic complications.

  • Studying the Impact of this compound on Cellular Redox Balance: By potentially interacting with the polyol pathway, this compound might alter the intracellular concentrations of NADPH and NADH, thereby affecting the cellular redox state. This could be of interest in studies on oxidative stress-related diseases.

  • Use of Isotopically Labeled this compound as a Metabolic Tracer: While not currently documented, the synthesis of isotopically labeled this compound (e.g., with 13C) could enable its use as a tracer to follow its metabolic fate in cells and tissues, providing insights into novel metabolic pathways.

Data Presentation

Due to the limited research on this compound in mammalian metabolic pathways, there is a lack of quantitative data to summarize. However, were such studies to be conducted, the data could be presented as follows for clear comparison.

Table 1: Hypothetical Kinetic Parameters of this compound with Polyol Pathway Enzymes

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg protein)
Aldose ReductaseGlucose105.0
This compoundNot DeterminedNot Determined
Sorbitol DehydrogenaseSorbitol0.510.0
This compoundNot DeterminedNot Determined

Table 2: Hypothetical Effect of this compound on Sorbitol Accumulation in High-Glucose Conditions

Treatment ConditionIntracellular Sorbitol (nmol/mg protein)
Normal Glucose (5 mM)5.2 ± 0.8
High Glucose (25 mM)45.7 ± 5.1
High Glucose + this compound (1 mM)Not Determined
High Glucose + this compound (10 mM)Not Determined

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on the polyol pathway.

Protocol 1: In Vitro Enzyme Assay for Aldose Reductase Activity

Objective: To determine if this compound can act as a substrate or inhibitor of purified aldose reductase.

Materials:

  • Purified recombinant human aldose reductase

  • NADPH

  • D-Glucose (substrate)

  • This compound

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 6.2)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, NADPH (final concentration ~0.1 mM), and aldose reductase.

  • To determine if this compound is a substrate, add varying concentrations of this compound to the reaction mixture and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • As a positive control, use D-Glucose as the substrate.

  • To test for inhibition, perform the assay with D-Glucose as the substrate in the presence and absence of varying concentrations of this compound.

  • Calculate the rate of NADPH oxidation from the linear phase of the reaction.

  • Determine kinetic parameters (Km and Vmax) or inhibition constants (IC50, Ki) by fitting the data to appropriate enzyme kinetic models.

Protocol 2: Cellular Assay for Sorbitol Accumulation

Objective: To assess the effect of this compound on sorbitol accumulation in cultured mammalian cells under high-glucose conditions.

Materials:

  • Mammalian cell line of interest (e.g., retinal cells, Schwann cells)

  • Cell culture medium (e.g., DMEM) with normal (5 mM) and high (25 mM) glucose concentrations

  • This compound stock solution

  • Cell lysis buffer

  • Metabolite extraction solution (e.g., 80% methanol)

  • Analytical method for sorbitol quantification (e.g., GC-MS, LC-MS, or a commercially available sorbitol assay kit)

Procedure:

  • Culture cells to the desired confluency in normal glucose medium.

  • Incubate the cells in high glucose medium in the presence or absence of varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include a normal glucose control.

  • After incubation, wash the cells with ice-cold PBS and quench metabolism by adding the cold metabolite extraction solution.

  • Harvest the cell extracts and centrifuge to pellet cellular debris.

  • Analyze the supernatant for sorbitol content using the chosen analytical method.

  • Normalize the sorbitol levels to the total protein content of the cell lysate.

  • Compare the sorbitol levels between the different treatment groups.

Visualizations

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH NADPH NADPH NADP NADP+ NADPH->NADP NAD NAD+ NADH NADH NAD->NADH AR Aldose Reductase AR->NADPH AR->NADP SDH Sorbitol Dehydrogenase SDH->NAD SDH->NADH

Caption: The Polyol Pathway converts glucose to fructose.

D_Altritol_Hypothetical_Metabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose Dehydrogenase D_Tagatose_6P D-Tagatose-6-Phosphate D_Tagatose->D_Tagatose_6P Kinase Glycolysis_Intermediates Glycolysis Intermediates D_Tagatose_6P->Glycolysis_Intermediates Epimerase Dehydrogenase Putative Dehydrogenase Kinase Kinase Epimerase Epimerase

Caption: Hypothetical metabolic fate of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_cellulo In Cellulo Studies Purified_Enzyme Purified Enzyme (e.g., Aldose Reductase) Enzyme_Assay Enzyme Assay Purified_Enzyme->Enzyme_Assay Substrates Substrates (Glucose, this compound) Substrates->Enzyme_Assay Cofactors Cofactors (NADPH) Cofactors->Enzyme_Assay Kinetic_Analysis Kinetic Parameter Determination Enzyme_Assay->Kinetic_Analysis Metabolomics_Analysis Metabolomics Analysis (LC-MS/GC-MS) Cell_Culture Mammalian Cell Culture Treatment Treatment (High Glucose ± this compound) Cell_Culture->Treatment Metabolite_Extraction Metabolite Extraction Treatment->Metabolite_Extraction Metabolite_Extraction->Metabolomics_Analysis

Caption: Workflow for studying this compound's metabolic effects.

Disclaimer: The application of this compound in mammalian metabolic pathway studies is a novel area of research. The protocols and potential applications described herein are based on established principles of metabolic research and the known biochemistry of related polyols. Researchers should validate these methods and expect to perform significant optimization for their specific experimental systems.

References

Synthesis of D-Altritol Nucleoside Phosphoramidites: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of D-altritol nucleoside phosphoramidites, essential building blocks for the production of altritol nucleic acids (ANAs). ANAs are a class of xeno-nucleic acids (XNAs) with a six-membered this compound sugar backbone, offering unique properties for therapeutic and diagnostic applications, including enhanced stability and strong RNA binding affinity. This application note details the optimized chemical synthesis pathways, experimental protocols, and quantitative data to enable the successful production of these valuable research tools.

Introduction

Altritol nucleic acids (ANAs) are synthetic analogs of RNA characterized by a hexitol sugar ring in place of the natural ribose. This modification confers upon them a pre-organized structure that mimics the A-form geometry of RNA, leading to high-affinity binding to complementary RNA strands. These properties make ANA-modified oligonucleotides promising candidates for antisense therapies, siRNAs, and other nucleic acid-based drugs. The foundation of synthesizing ANA oligonucleotides lies in the robust preparation of their monomeric building blocks: the this compound nucleoside phosphoramidites.

This guide outlines the multi-step synthesis of this compound nucleoside phosphoramidites for the four standard nucleobases: adenine (aA), guanine (aG), cytosine (aC), and uracil (aU). The synthesis begins with the nucleophilic opening of a common precursor, 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol, followed by the introduction of protecting groups and the final phosphitylation to yield the desired phosphoramidite.

Synthesis Workflow

The overall synthetic strategy for this compound nucleoside phosphoramidites is a sequential process involving the formation of the altritol nucleoside, protection of reactive functional groups, and the introduction of the phosphoramidite moiety. The following diagram illustrates the key stages of the synthesis.

Synthesis_Workflow start 1,5:2,3-Dianhydro-4,6-O- benzylidene-D-allitol nucleoside_formation Nucleophilic Ring Opening (Nucleobase Addition) start->nucleoside_formation Adenine, Uracil, or 2-Amino-6-chloropurine protection1 Base Protection (e.g., Bz, Ac) nucleoside_formation->protection1 Protected Altritol Nucleoside protection2 5'-OH Protection (DMT) protection1->protection2 protection3 3'-OH Protection (e.g., TBDMS, Benzoyl) protection2->protection3 phosphitylation Phosphitylation protection3->phosphitylation Fully Protected Altritol Nucleoside final_product This compound Nucleoside Phosphoramidite phosphitylation->final_product

Caption: General workflow for the synthesis of this compound nucleoside phosphoramidites.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound nucleoside phosphoramidites.

Synthesis of this compound Nucleosides

The initial step involves the stereoselective synthesis of this compound nucleosides via the nucleophilic opening of an epoxide precursor.

1.1. Synthesis of Adenine and Uracil this compound Nucleosides

The adenine and uracil altritol nucleosides are synthesized by the nucleophilic opening of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol using the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) salts of the respective nucleobases.[1]

  • Reaction Conditions:

    • Reagents: 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol, Adenine or Uracil, DBU.

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF).

    • Temperature: 100-120 °C.

    • Reaction Time: 12-24 hours.

  • Procedure:

    • To a solution of the nucleobase (adenine or uracil) in anhydrous DMF, add DBU and stir until a clear solution is obtained.

    • Add 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol to the reaction mixture.

    • Heat the mixture at the specified temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

1.2. Synthesis of Guanine this compound Nucleoside

The guanine analog is prepared using phase transfer catalysis for the alkylation of 2-amino-6-chloropurine, followed by conversion to the guanine derivative.[1]

  • Reaction Conditions:

    • Reagents: 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol, 2-amino-6-chloropurine, Potassium Carbonate (K₂CO₃), 18-crown-6.

    • Solvent: Acetonitrile.

    • Temperature: Reflux.

  • Procedure:

    • Suspend 2-amino-6-chloropurine and K₂CO₃ in acetonitrile.

    • Add 18-crown-6 and 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol.

    • Reflux the mixture and monitor by TLC.

    • After completion, filter the reaction mixture and concentrate the filtrate.

    • The resulting 6-chloro-purine derivative is then converted to the guanine analog through standard procedures.

1.3. Synthesis of Cytosine this compound Nucleoside

The cytosine altritol nucleoside is typically synthesized from the corresponding uracil congener.[1]

Protection of this compound Nucleosides

To prevent side reactions during phosphitylation and subsequent oligonucleotide synthesis, the exocyclic amino groups of the nucleobases and the hydroxyl groups of the altritol sugar must be protected.

2.1. Base Protection

  • Adenine and Cytosine: The exocyclic amino groups are commonly protected with a benzoyl (Bz) group.

  • Guanine: The exocyclic amino group is typically protected with an isobutyryl (iBu) or acetyl (Ac) group.

  • Uracil and Thymine: These bases do not require protection of their imide functions.

2.2. Hydroxyl Group Protection

  • 5'-Hydroxyl Group: The primary 5'-hydroxyl group is selectively protected with a 4,4'-dimethoxytrityl (DMT) group to allow for monitoring of coupling efficiency during solid-phase synthesis.[2]

  • 3'-Hydroxyl Group: The 3'-hydroxyl group can be protected with various groups, such as tert-butyldimethylsilyl (TBDMS) or benzoyl (Bz).[1][3] The choice of protecting group depends on the desired deprotection conditions. For the synthesis of phosphoramidites, this position will ultimately be phosphitylated.

A general procedure for the introduction of a silyl protecting group at the 3'-position is as follows:[3]

  • Reaction Conditions:

    • Reagents: Partially protected this compound nucleoside, tert-butyldimethylsilyl chloride (TBDMSCl), Imidazole.

    • Solvent: Anhydrous Pyridine or DMF.

  • Procedure:

    • Dissolve the this compound nucleoside in the anhydrous solvent.

    • Add imidazole and TBDMSCl.

    • Stir the reaction at room temperature until completion (monitoring by TLC).

    • Quench the reaction with methanol and evaporate the solvent.

    • Purify the product by column chromatography.

Phosphitylation of Protected this compound Nucleosides

The final step in the synthesis of the phosphoramidite building block is the phosphitylation of the 3'-hydroxyl group of the fully protected this compound nucleoside.

  • Reaction Conditions:

    • Reagents: Fully protected this compound nucleoside, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, N,N-Diisopropylethylamine (DIPEA) or a weak acid catalyst.

    • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile.

    • Temperature: Room temperature.

  • Procedure:

    • Dissolve the protected this compound nucleoside in the anhydrous solvent under an inert atmosphere (e.g., Argon).

    • Add DIPEA followed by the phosphitylating agent.

    • Stir the reaction at room temperature and monitor by TLC or ³¹P NMR spectroscopy.

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude phosphoramidite by silica gel chromatography.

Quantitative Data Summary

The following tables summarize typical yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.

Table 1: Synthesis of Protected this compound Nucleosides

Starting MaterialNucleobaseProtecting GroupsTypical Yield (%)Reference
1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitolAdenine4,6-O-benzylidene, N⁶-benzoyl60-70[1]
1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitolUracil4,6-O-benzylidene75-85[1]
1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitolGuanine4,6-O-benzylidene, N²-isobutyryl50-60[1]
Protected Uracil Altritol NucleosideCytosine4,6-O-benzylidene, N⁴-benzoyl70-80[1]
Protected Altritol Nucleoside-5'-O-DMT, 3'-O-TBDMS80-90[3]

Table 2: Phosphitylation of Protected this compound Nucleosides

Protected NucleosidePhosphitylating AgentTypical Yield (%)Reference
5'-O-DMT-N-protected-D-Altritol nucleoside2-Cyanoethyl N,N-diisopropylchlorophosphoramidite85-95General Procedure

Solid-Phase Oligonucleotide Synthesis

The synthesized this compound nucleoside phosphoramidites can be directly used in automated solid-phase oligonucleotide synthesizers following standard phosphoramidite chemistry protocols. The cycle involves four main steps: deblocking (detritylation), coupling, capping, and oxidation.

Oligo_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Addition of this compound Phosphoramidite) deblocking->coupling capping 3. Capping (Acetylation of Unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (P(III) to P(V)) capping->oxidation oxidation->deblocking Next Cycle final_oligo Cleavage and Deprotection oxidation->final_oligo After Final Cycle start Solid Support with Initial Nucleoside start->deblocking

Caption: Standard cycle for solid-phase oligonucleotide synthesis using this compound phosphoramidites.

The coupling step, where the this compound phosphoramidite is added to the growing oligonucleotide chain, is a critical step. The use of an activator, such as 5-(ethylthio)-1H-tetrazole (ETT), is required to protonate the diisopropylamino group of the phosphoramidite, making it a good leaving group for the subsequent nucleophilic attack by the free 5'-hydroxyl of the support-bound nucleoside.

Conclusion

The synthesis of this compound nucleoside phosphoramidites is a well-established process that provides access to a versatile class of modified nucleic acids. The protocols and data presented in this application note offer a detailed guide for researchers in academia and industry to produce these valuable compounds for the development of novel nucleic acid-based therapeutics and diagnostics. The unique properties of altritol nucleic acids, particularly their high affinity for RNA, make them a compelling platform for future drug discovery efforts.

References

Investigational Application of D-Altritol in the Study of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

D-Altritol, a six-carbon sugar alcohol, is a stereoisomer of mannitol and sorbitol. While its primary applications have been explored in areas such as food science as a sugar substitute, there is growing interest in the potential biological activities of rare sugars and their derivatives, including their role in modulating cellular stress pathways. Reactive oxygen species (ROS) are key signaling molecules involved in various physiological processes; however, their overproduction leads to oxidative stress, a condition implicated in the pathophysiology of numerous diseases. While direct and extensive research on the antioxidant properties of this compound is currently limited, its structural similarity to other polyols that have demonstrated antioxidant or ROS-modulating effects suggests that this compound is a compound of interest for investigation in the context of oxidative stress. One source has noted its use in conjunction with D-allose in studies aimed at inhibiting the production of ROS, hinting at its potential in this area of research[1]. This document provides a hypothetical framework and detailed protocols for the investigation of this compound's effects on reactive oxygen species in a research setting.

Hypothetical Mechanism of Action

It is hypothesized that this compound may exert an indirect antioxidant effect by influencing cellular metabolic pathways that impact the cellular redox state. Similar to other sugar alcohols like xylitol, this compound could potentially be metabolized through the pentose phosphate pathway (PPP). This pathway is a major source of NADPH, which is a critical reducing equivalent for the regeneration of the primary endogenous antioxidant, glutathione, from its oxidized state (GSSG) to its reduced form (GSH) by glutathione reductase. Enhanced GSH levels can, in turn, improve the detoxification of ROS by glutathione peroxidases. This proposed mechanism suggests that this compound may not be a direct radical scavenger but rather a modulator of the cell's intrinsic antioxidant defense system.

Quantitative Data Presentation

The following tables are templates for researchers to systematically record and analyze data from experiments investigating the effects of this compound on reactive oxygen species.

Table 1: Effect of this compound on Intracellular ROS Levels

Treatment GroupThis compound Concentration (µM)Mean Fluorescence Intensity (MFI)% Change in ROS vs. ControlStandard Deviationp-value
Control (Vehicle)00%N/A
This compound10
This compound50
This compound100
This compound250
Positive Control (e.g., H₂O₂)Varies

Table 2: Effect of this compound on Antioxidant Enzyme Activity

Treatment GroupThis compound Concentration (µM)Superoxide Dismutase (SOD) Activity (U/mg protein)Catalase (CAT) Activity (U/mg protein)Glutathione Peroxidase (GPx) Activity (U/mg protein)
Control (Vehicle)0
This compound10
This compound50
This compound100
This compound250
Positive Control (e.g., N-acetylcysteine)Varies

Experimental Protocols

Protocol 1: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes the use of the fluorescent probe DCFH-DA to measure intracellular ROS levels in cultured cells treated with this compound.

Materials:

  • This compound (powder, to be dissolved in sterile PBS or culture medium)

  • Cell line of interest (e.g., HEK293, HepG2, or a cell line relevant to the disease model)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microplate reader (Excitation/Emission: ~485 nm/~530 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.

  • This compound Treatment: Prepare fresh solutions of this compound in complete culture medium at various concentrations (e.g., 10, 50, 100, 250 µM). Remove the old medium from the cells and replace it with the this compound-containing medium or vehicle control. Incubate for the desired period (e.g., 24 hours).

  • ROS Induction (Optional): To study the protective effects of this compound, an ROS inducer can be added. For example, after the this compound pre-treatment, cells can be exposed to a sub-lethal concentration of H₂O₂ for a short period (e.g., 30-60 minutes).

  • DCFH-DA Staining: a. Prepare a 10 µM working solution of DCFH-DA in pre-warmed serum-free medium immediately before use. Protect this solution from light. b. Remove the treatment medium from the wells and wash the cells once with sterile PBS. c. Add 100 µL of the 10 µM DCFH-DA working solution to each well. d. Incubate the plate at 37°C for 30 minutes in the dark.

  • Fluorescence Measurement: a. After incubation, remove the DCFH-DA solution and wash the cells twice with sterile PBS. b. Add 100 µL of PBS to each well. c. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Protocol 2: Assessment of Antioxidant Enzyme Activity

This protocol provides a general workflow for measuring the activity of key antioxidant enzymes in cell lysates after treatment with this compound. Commercially available assay kits for SOD, Catalase, and GPx are recommended for specific procedures and reagents.

Materials:

  • Cells cultured and treated with this compound as described in Protocol 1.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Commercial assay kits for Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) activity.

Procedure:

  • Cell Lysis: a. After treatment with this compound, wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold cell lysis buffer to each well or dish. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant (cell lysate) and store it at -80°C until use.

  • Protein Quantification: Determine the total protein concentration in each cell lysate sample using a BCA protein assay kit according to the manufacturer's instructions. This is necessary for normalizing the enzyme activity.

  • Enzyme Activity Assays: a. Follow the specific instructions provided with the commercial assay kits for SOD, Catalase, and GPx. b. Typically, these assays involve mixing a specific volume of the cell lysate with the provided reagents in a 96-well plate. c. The change in absorbance or fluorescence is then measured over time using a microplate reader at the wavelength specified in the kit's protocol.

  • Data Analysis: Calculate the enzyme activity according to the formula provided in the kit's manual. Normalize the activity to the protein concentration of the cell lysate (e.g., in U/mg protein).

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytosol D-Altritol_ext This compound (Extracellular) D-Altritol_int This compound (Intracellular) D-Altritol_ext->D-Altritol_int Transport PPP Pentose Phosphate Pathway (PPP) D-Altritol_int->PPP Metabolism NADPH NADPH PPP->NADPH Generates GR Glutathione Reductase NADPH->GR Reductant for GSSG GSSG (Oxidized Glutathione) GSSG->GR GSH GSH (Reduced Glutathione) GPx Glutathione Peroxidase GSH->GPx Cofactor for GR->GSH Reduces GSSG to ROS Reactive Oxygen Species (ROS) ROS->GPx H2O H₂O GPx->H2O Detoxifies ROS to G Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Treat_DAltritol Treat cells with this compound and controls Incubate_Overnight->Treat_DAltritol Incubate_Treatment Incubate for desired time (e.g., 24h) Treat_DAltritol->Incubate_Treatment Optional_ROS_Induction Optional: Induce ROS with H₂O₂ Incubate_Treatment->Optional_ROS_Induction Wash_PBS Wash cells with PBS Optional_ROS_Induction->Wash_PBS Add_DCFHDA Add DCFH-DA working solution Wash_PBS->Add_DCFHDA Incubate_DCFHDA Incubate for 30 min in the dark Add_DCFHDA->Incubate_DCFHDA Wash_PBS2 Wash cells with PBS Incubate_DCFHDA->Wash_PBS2 Add_PBS Add PBS to wells Wash_PBS2->Add_PBS Measure_Fluorescence Measure fluorescence (Ex: 485nm, Em: 530nm) Add_PBS->Measure_Fluorescence End End Measure_Fluorescence->End

References

D-Altritol: A Versatile Chiral Precursor in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

D-Altritol, a naturally occurring sugar alcohol, is emerging as a valuable and versatile chiral precursor in the field of asymmetric synthesis. Its unique stereochemical configuration provides a readily available and inexpensive starting point for the stereocontrolled synthesis of a wide range of complex chiral molecules, making it an attractive tool for researchers, scientists, and drug development professionals. This application note explores the utility of this compound in asymmetric synthesis, providing an overview of its applications and detailed protocols for its use.

Introduction to this compound as a Chiral Pool Starting Material

Chiral pool synthesis, a strategy that utilizes readily available enantiopure natural products as starting materials, is a cornerstone of modern asymmetric synthesis. This compound, with its six carbon backbone and multiple stereocenters, is an excellent example of a chiral pool compound. Its C2-symmetrical nature in certain protected forms can be particularly advantageous in simplifying synthetic routes and controlling stereochemical outcomes. The strategic manipulation of its hydroxyl groups allows for the introduction of new functionalities and the construction of complex molecular architectures with high levels of stereoselectivity.

Applications in the Synthesis of Chiral Molecules

While the direct application of this compound as a chiral precursor is an area of growing interest, its derivatives have been successfully employed in the synthesis of various chiral molecules. The inherent chirality of the this compound backbone is transferred to the target molecules, obviating the need for complex and often costly asymmetric induction steps.

One key area of application is the synthesis of chiral ligands for asymmetric catalysis. The polyol structure of this compound allows for the rational design and synthesis of ligands with well-defined stereochemical environments, which can then be used to catalyze a variety of enantioselective transformations.

Furthermore, this compound can serve as a chiral template in the synthesis of natural products and their analogues. By strategically protecting and functionalizing the hydroxyl groups, complex fragments of natural products can be constructed with precise control over stereochemistry.

Experimental Workflow for Utilizing this compound

A general workflow for the utilization of this compound as a chiral precursor in asymmetric synthesis is outlined below. This workflow highlights the key stages, from the protection of the starting material to the final synthesis of the target chiral molecule.

G cluster_0 Phase 1: Starting Material Preparation cluster_1 Phase 2: Functional Group Manipulation cluster_2 Phase 3: Asymmetric Synthesis This compound This compound Protection Protection of Hydroxyl Groups (e.g., Acetonide formation) This compound->Protection Protected_this compound Protected this compound Derivative Protection->Protected_this compound Selective_Deprotection Selective Deprotection Protected_this compound->Selective_Deprotection Functionalization Functionalization of Free Hydroxyls (e.g., Oxidation, Alkylation) Selective_Deprotection->Functionalization Chiral_Intermediate Key Chiral Intermediate Functionalization->Chiral_Intermediate Stereoselective_Reaction Stereoselective Reaction (e.g., C-C bond formation) Chiral_Intermediate->Stereoselective_Reaction Deprotection_Final Final Deprotection Stereoselective_Reaction->Deprotection_Final Target_Molecule Target Chiral Molecule Deprotection_Final->Target_Molecule

Caption: General workflow for the use of this compound in asymmetric synthesis.

Protocols

While specific, detailed protocols for the conversion of this compound into a wide array of chiral molecules are still emerging in the literature, the following sections provide generalized procedures for key transformations that are fundamental to its use as a chiral precursor. Researchers should adapt these protocols to their specific target molecules and reaction scales.

Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-D-altritol

This diacetonide derivative is a common starting material as it selectively protects four of the six hydroxyl groups, leaving the C3 and C4 hydroxyls free for further manipulation.

Materials:

  • This compound

  • Anhydrous Acetone

  • 2,2-Dimethoxypropane

  • Anhydrous p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous Sodium Bicarbonate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Suspend this compound in anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of anhydrous p-toluenesulfonic acid to the suspension.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding anhydrous sodium bicarbonate and stir for 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1,2:5,6-Di-O-isopropylidene-D-altritol.

Note: The reaction conditions, particularly the reaction time and the amount of catalyst, may need to be optimized.

Protocol 2: Selective Oxidation of a Vicinal Diol

The free C3 and C4 hydroxyls of 1,2:5,6-Di-O-isopropylidene-D-altritol can be selectively oxidized to the corresponding dicarbonyl compound, a versatile intermediate for further transformations.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-D-altritol

  • Anhydrous Dichloromethane (DCM)

  • Dess-Martin Periodinane (DMP) or other suitable oxidizing agent

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Thiosulfate solution

Procedure:

  • Dissolve 1,2:5,6-Di-O-isopropylidene-D-altritol in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add Dess-Martin Periodinane portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification or purified by silica gel column chromatography if necessary.

Future Outlook

The use of this compound as a chiral precursor in asymmetric synthesis holds significant promise for the efficient and stereocontrolled synthesis of valuable chiral compounds. As research in this area continues to expand, the development of new protecting group strategies and novel synthetic methodologies will undoubtedly unlock the full potential of this readily available chiral building block. The protocols and information provided herein serve as a foundation for researchers to explore the diverse applications of this compound in their own synthetic endeavors.

Application Notes and Protocols for the Quantification of D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Altritol, a six-carbon sugar alcohol, is a hexitol with emerging interest in various fields of research, including its role as a potential biomarker and its applications in drug development. Accurate and reliable quantification of this compound in biological matrices is crucial for advancing our understanding of its physiological functions and for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and an Enzymatic Assay.

Analytical Methods Overview

The quantification of this compound, a polar and non-volatile compound, presents analytical challenges. This document outlines three robust methods to address these challenges:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method that requires derivatization to increase the volatility of this compound. This is often considered the gold standard for the analysis of polyols.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A simpler and more direct method that does not require derivatization. While generally less sensitive than GC-MS, it is a reliable technique for quantifying higher concentrations of sugar alcohols.

  • Enzymatic Assay: A highly specific method based on the enzymatic conversion of this compound by this compound-5-dehydrogenase. This method offers high throughput and can be adapted for various sample types.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the analytical methods described. Please note that these values are representative and may vary depending on the specific instrumentation, reagents, and laboratory conditions.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data for Polyol Analysis (as a proxy for this compound)

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Method Validation Data for Polyol Analysis (as a proxy for this compound) [1][2][3][4]

ParameterTypical Value
Linearity Range10 - 1000 µg/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)1 - 10 µg/mL
Limit of Quantification (LOQ)5 - 20 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Table 3: Enzymatic Assay Method Validation Data (Hypothetical for this compound based on similar dehydrogenase assays)

ParameterTypical Value
Linearity Range1 - 50 µM
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 µM
Limit of Quantification (LOQ)0.5 - 5 µM
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 10%

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of this compound in plasma samples. The workflow involves protein precipitation, derivatization to form volatile trimethylsilyl (TMS) ethers, and subsequent analysis by GC-MS.

Materials:

  • This compound standard

  • Internal Standard (e.g., Sorbitol-d6)

  • Methanol, HPLC grade

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane, HPLC grade

  • Plasma samples

  • Microcentrifuge tubes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Sample Preparation Protocol:

  • Protein Precipitation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 400 µL of ice-cold methanol.

    • Add the internal standard solution.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.

    • Cap the tube tightly and vortex for 1 minute.

    • Incubate at 70°C for 1 hour to ensure complete derivatization.

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/minute to 280°C

    • Hold at 280°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-600

    • Selected Ion Monitoring (SIM) for quantification (specific ions for this compound-TMS and IS-TMS derivatives should be determined)

Data Analysis:

Quantification is based on the ratio of the peak area of the this compound derivative to the peak area of the internal standard. A calibration curve is constructed using this compound standards of known concentrations.

Experimental Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Methanol) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation add_reagents Add Pyridine & BSTFA/TMCS evaporation->add_reagents incubation Incubate at 70°C add_reagents->incubation injection GC Injection incubation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for this compound quantification by GC-MS.

Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol is suitable for the analysis of this compound in urine samples. The method is straightforward, involving minimal sample preparation.

Materials:

  • This compound standard

  • Deionized water, HPLC grade

  • Acetonitrile, HPLC grade

  • Urine samples

  • Syringe filters (0.45 µm)

  • HPLC system with a Refractive Index Detector (RID) and an appropriate column (e.g., Aminex HPX-87C)

Sample Preparation Protocol:

  • Sample Collection: Collect urine samples and store at -20°C until analysis.

  • Thawing and Centrifugation: Thaw the urine samples at room temperature and centrifuge at 3000 x g for 10 minutes to remove any particulate matter.

  • Dilution and Filtration:

    • Dilute the urine supernatant 1:1 with deionized water (or as needed to fall within the calibration range).

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC-RID Parameters (Example): [1][2][3][4][5][6][7][8]

  • Column: Bio-Rad Aminex HPX-87C (300 x 7.8 mm)

  • Mobile Phase: Deionized water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Detector: Refractive Index Detector (RID)

  • Detector Temperature: 40°C

  • Injection Volume: 20 µL

Data Analysis:

Quantification is performed using an external standard calibration curve. The peak area of this compound in the sample is compared to the calibration curve generated from this compound standards of known concentrations.

Experimental Workflow for HPLC-RID Analysis of this compound

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-RID Analysis urine Urine Sample centrifugation Centrifugation urine->centrifugation dilution Dilution centrifugation->dilution filtration Filtration (0.45 µm) dilution->filtration injection HPLC Injection filtration->injection separation Chromatographic Separation injection->separation detection Refractive Index Detection separation->detection data_analysis Data Analysis & Quantification detection->data_analysis

Caption: Workflow for this compound quantification by HPLC-RID.

Enzymatic Quantification of this compound

This protocol is based on the oxidation of this compound to D-tagatose by this compound-5-dehydrogenase, coupled with the reduction of NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.[9][10][11][12]

Materials:

  • This compound standard

  • This compound-5-dehydrogenase (from a suitable source, e.g., recombinant expression)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • 96-well microplate (optional, for high-throughput analysis)

Enzymatic Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound standard.

    • Prepare a stock solution of NAD⁺ in Tris-HCl buffer.

    • Prepare a working solution of this compound-5-dehydrogenase in Tris-HCl buffer.

  • Assay Reaction:

    • In a cuvette or a well of a microplate, add:

      • Tris-HCl buffer

      • NAD⁺ solution (final concentration, e.g., 1 mM)

      • Sample or this compound standard

    • Mix gently and incubate at 37°C for 5 minutes to reach temperature equilibrium.

    • Initiate the reaction by adding the this compound-5-dehydrogenase solution.

  • Measurement:

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

    • The initial rate of the reaction (linear phase) is used for quantification.

Data Analysis:

The rate of NADH production is directly proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the reaction rate against the concentration of this compound standards. The concentration of this compound in unknown samples is then determined from this standard curve.

Signaling Pathway for Enzymatic Assay of this compound

Enzymatic_Pathway cluster_reaction Enzymatic Reaction D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose Oxidation Enzyme This compound-5- dehydrogenase NAD NAD+ NADH NADH + H+ NAD->NADH Reduction

Caption: Enzymatic conversion of this compound to D-Tagatose.

Conclusion

The choice of analytical method for this compound quantification will depend on the specific requirements of the study, including the required sensitivity, the sample matrix, and the available instrumentation. GC-MS offers the highest sensitivity and specificity, making it ideal for trace-level analysis in complex biological matrices. HPLC-RID provides a simpler, more cost-effective alternative for samples with higher concentrations of this compound. The enzymatic assay is a highly specific and high-throughput method suitable for rapid screening and routine analysis. By following the detailed protocols and considering the performance characteristics outlined in this document, researchers can confidently and accurately quantify this compound to advance their scientific investigations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of D-Altritol using High-Performance Liquid Chromatography (HPLC). This compound, a C2 epimer of D-mannitol, is a sugar alcohol with potential applications in various research and pharmaceutical fields. The described method utilizes a reverse-phase HPLC system coupled with a Refractive Index Detector (RID) for sensitive and reliable quantification. This document provides a complete methodology, including sample preparation, chromatographic conditions, and data analysis, to serve as a valuable resource for researchers in metabolic studies, formulation development, and quality control.

Introduction

This compound is a hexitol, a type of sugar alcohol, with the chemical formula C6H14O6.[1] While less common than other sugar alcohols like sorbitol and mannitol, its unique stereochemistry makes it a compound of interest in various biological and chemical studies. Accurate and robust analytical methods are crucial for its quantification in diverse sample matrices. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the separation and quantification of non-volatile compounds like this compound. Due to the lack of a significant UV chromophore in its structure, a universal detection method such as Refractive Index Detection (RID) is most suitable. This application note presents a detailed HPLC-RID method for the analysis of this compound.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC method for this compound analysis. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterExpected Value
Retention Time (tR) Approximately 8.5 min
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.05 mg/mL
Limit of Quantification (LOQ) 0.15 mg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • HPLC grade water

  • HPLC grade acetonitrile

  • 0.45 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, and column oven.

  • Refractive Index Detector (RID).

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column Aminex HPX-87H (300 mm x 7.8 mm, 9 µm) or equivalent carbohydrate analysis column
Mobile Phase Isocratic elution with 5 mM Sulfuric Acid in HPLC grade water
Flow Rate 0.6 mL/min
Column Temperature 60 °C
Detector Temperature 40 °C
Injection Volume 20 µL
Run Time 15 minutes
Standard Solution Preparation
  • Stock Standard Solution (10 mg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 10 mL of HPLC grade water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 0.1 mg/mL to 5 mg/mL by diluting the stock standard solution with HPLC grade water. These will be used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

  • Accurately weigh a known amount of the homogenized sample.

  • Add a precise volume of HPLC grade water to dissolve the this compound.

  • Vortex the mixture for 2 minutes to ensure complete dissolution.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[2]

  • The sample is now ready for injection.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Water & Create Stock Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject Inject Sample/Standard Dilute_Standard->Inject Cal_Curve Generate Calibration Curve Dilute_Standard->Cal_Curve Sample Weigh Homogenized Sample Dissolve_Sample Dissolve in Water Sample->Dissolve_Sample Centrifuge Centrifuge to Remove Solids Dissolve_Sample->Centrifuge Filter Filter Supernatant Centrifuge->Filter Filter->Inject HPLC_System HPLC System Setup HPLC_System->Inject Separate Chromatographic Separation Inject->Separate Detect Refractive Index Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify this compound Concentration Cal_Curve->Quantify Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for HPLC analysis of this compound.

Discussion

The presented HPLC-RID method provides a robust and reliable approach for the quantification of this compound. The choice of an Aminex HPX-87H column is well-suited for the analysis of sugars and sugar alcohols, offering good resolution and peak shape. The isocratic mobile phase of dilute sulfuric acid is a common and effective eluent for this type of separation. The Refractive Index Detector is essential for this analysis due to the absence of a UV-absorbing chromophore in this compound.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and sensitivity. For complex matrices, further sample clean-up steps, such as solid-phase extraction (SPE), may be necessary to remove interfering components.

Conclusion

This application note provides a detailed and practical protocol for the HPLC analysis of this compound. The described method is suitable for routine analysis in research and quality control laboratories. The provided workflow and experimental parameters can be adapted and optimized for specific applications and sample types.

References

Troubleshooting & Optimization

Optimizing D-Altritol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of D-Altritol synthesis. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common method of reducing D-altrose with sodium borohydride.

Q1: My this compound yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields in the reduction of D-altrose to this compound can stem from several factors. Here are the primary culprits and corresponding solutions:

  • Incomplete Reaction: The reduction of the aldehyde group in D-altrose to a primary alcohol is the core of the synthesis. Insufficient reducing agent or suboptimal reaction time can lead to unreacted starting material.

    • Solution: Ensure a molar excess of sodium borohydride is used. Typically, 1.5 to 2 equivalents relative to D-altrose is sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

  • Degradation of Sodium Borohydride: Sodium borohydride can decompose in acidic or neutral aqueous solutions.

    • Solution: Perform the reaction in a slightly basic aqueous solution (pH 8-9) or in an alcoholic solvent like methanol or ethanol to maintain the stability of the reducing agent.

  • Loss During Work-up and Purification: this compound is highly soluble in water, which can lead to significant losses during aqueous extraction and crystallization.

    • Solution: Minimize the volume of water used during the work-up. When purifying by crystallization, carefully select a solvent system that offers good solubility at high temperatures and poor solubility at low temperatures, such as ethanol-water or methanol-isopropanol mixtures.

Q2: After quenching the reaction, I'm having difficulty removing the boron salts, leading to an impure final product. How can I effectively remove them?

A2: Borate salts are a common byproduct of sodium borohydride reductions and can be challenging to remove due to their solubility.

  • Solution: Co-evaporation with Methanol. This is the most effective method. After neutralizing the reaction mixture with an acid (e.g., acetic acid or dilute HCl) to a pH of ~7, evaporate the solvent. Add methanol to the residue and evaporate again under reduced pressure. Repeat this process 3-5 times. The boric acid reacts with methanol to form volatile trimethyl borate, which is removed during evaporation.

Q3: The purity of my this compound is low, even after attempting crystallization. What are the likely impurities and how can I improve the purification process?

A3: Besides residual borate salts, other impurities can compromise the purity of your this compound.

  • Unreacted D-altrose: If the reaction was incomplete, the starting material will contaminate the product.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If unreacted D-altrose is present, it can sometimes be removed by a careful recrystallization, as its solubility properties differ from this compound.

  • Epimers: Although less common under mild reduction conditions, some epimerization of the starting material or product can occur, leading to the presence of other alditols.

    • Solution: Maintain a controlled temperature during the reaction (e.g., 0-25°C) to minimize side reactions. High-performance liquid chromatography (HPLC) can be used to analyze for and, if necessary, separate isomeric impurities. For purification, meticulous recrystallization is key. Experiment with different solvent systems to find one that provides sharp, well-formed crystals.

Frequently Asked Questions (FAQs)

Q: What is the most common laboratory method for synthesizing this compound?

A: The most prevalent and straightforward method for the laboratory synthesis of this compound is the reduction of D-altrose using a mild reducing agent, typically sodium borohydride (NaBH₄). This reaction selectively reduces the aldehyde group of the sugar to a primary alcohol, yielding the corresponding alditol.

Q: Can other reducing agents be used for this synthesis?

A: Yes, other hydride-based reducing agents like lithium aluminum hydride (LiAlH₄) can also reduce aldoses. However, NaBH₄ is generally preferred due to its milder nature, higher selectivity for aldehydes and ketones, and greater tolerance for protic solvents like water and alcohols, which are good solvents for sugars.

Q: How can I monitor the progress of the reaction?

A: The progress of the reduction of D-altrose to this compound can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would be a polar mixture, such as ethyl acetate:methanol:water in a ratio of 8:1:1. The starting material (D-altrose) will have a different Rf value than the product (this compound), allowing for clear visualization of the reaction's progression. The disappearance of the D-altrose spot indicates the completion of the reaction.

Q: What is a typical solvent for the reduction of D-altrose with sodium borohydride?

A: Water is a common solvent for this reaction due to the high solubility of both D-altrose and sodium borohydride. To prevent the decomposition of the reducing agent, the water is often made slightly basic. Alternatively, alcohols such as methanol or ethanol can be used.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized to improve the yield and purity of this compound synthesis via the reduction of D-altrose. Please note that specific yields can vary based on the scale of the reaction and the precise experimental conditions.

ParameterCondition ACondition BCondition CExpected Outcome
Solvent Water (pH 8-9)MethanolEthanol/Water (1:1)Higher yields are often observed in alcoholic solvents or buffered aqueous solutions.
Temperature 0°CRoom Temperature (~25°C)40°CRoom temperature is generally sufficient. Lower temperatures can slow the reaction, while higher temperatures may increase side reactions.
Equivalents of NaBH₄ 1.1 eq1.5 eq2.0 eqA slight excess (1.5-2.0 eq) is recommended to ensure complete reaction.
Reaction Time 1 hour2 hours4 hoursReaction is typically complete within 1-2 hours. Monitor by TLC.
Reported Yield ---Yields can range from good to excellent, often exceeding 80-90% under optimized conditions.
Reported Purity ---High purity (>98%) can be achieved after effective removal of borate salts and recrystallization.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound from D-altrose

This protocol describes a general procedure for the sodium borohydride reduction of D-altrose.

  • Dissolution of D-altrose: Dissolve D-altrose in deionized water (or methanol/ethanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Addition of Sodium Borohydride: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:methanol:water = 8:1:1) until the D-altrose spot is no longer visible.

  • Quenching and Neutralization: Cool the reaction mixture back to 0°C and cautiously add acetic acid or dilute HCl dropwise to quench the excess sodium borohydride and neutralize the solution to a pH of approximately 7.

  • Removal of Borate Salts: Concentrate the solution under reduced pressure. Add methanol to the residue and re-evaporate. Repeat this co-evaporation with methanol 3-5 times to remove boric acid as volatile trimethyl borate.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol-water or methanol. Dissolve the crude product in a minimal amount of the hot solvent, and then allow it to cool slowly to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

Visualizations

D_Altritol_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification D_altrose D-altrose Solution NaBH4 Sodium Borohydride Addition D_altrose->NaBH4 1. Add slowly at 0°C Reaction_Mixture Reaction at Room Temp. NaBH4->Reaction_Mixture 2. Stir 1-2h TLC_Monitoring TLC Monitoring Reaction_Mixture->TLC_Monitoring 3. Check for completion Quenching Quench & Neutralize TLC_Monitoring->Quenching 4. Reaction complete Borate_Removal Borate Removal (MeOH co-evaporation) Quenching->Borate_Removal 5. Acidify Crystallization Recrystallization Borate_Removal->Crystallization 6. Crude Product D_Altritol_Product Pure this compound Crystallization->D_Altritol_Product 7. Isolate Crystals

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Check for complete reaction (TLC)? Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Check_Borate Effective borate removal? Complete->Check_Borate Borate_Issue Borate Salt Contamination Check_Borate->Borate_Issue No Borate_OK Borate Removed Check_Borate->Borate_OK Yes Check_Crystallization Optimized crystallization? Borate_OK->Check_Crystallization Crystallization_Issue Suboptimal Crystallization Check_Crystallization->Crystallization_Issue No Final_Product High Purity this compound Check_Crystallization->Final_Product Yes

Technical Support Center: Crystallization of D-Altritol and Related Sugar Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains limited specific data regarding the crystallization of D-Altritol. This technical support center provides guidance based on established principles of sugar alcohol crystallization and general troubleshooting procedures for small organic molecules. Researchers should consider this a starting point for developing a robust crystallization process for this compound.

Troubleshooting Guide

This guide addresses common challenges that researchers may encounter during the crystallization of this compound and other polyols.

Problem IDQuestionPossible CausesSuggested Solutions
CRY-001 No crystals are forming, even after extended cooling. - The solution is not sufficiently supersaturated. - The compound is too soluble in the chosen solvent. - Nucleation is inhibited.- Concentrate the solution by slowly evaporating the solvent. - Add an anti-solvent (a solvent in which this compound is poorly soluble) dropwise. - Scratch the inside of the flask with a glass rod to induce nucleation. - Introduce a seed crystal of this compound if available.[1] - Cool the solution to a lower temperature.
CRY-002 An oil or amorphous solid has formed instead of crystals. - The degree of supersaturation is too high, leading to rapid precipitation. - The cooling rate is too fast. - The presence of impurities is inhibiting crystal lattice formation.- Re-heat the solution until the oil/amorphous solid redissolves, then allow it to cool more slowly. - Add a small amount of additional solvent to reduce the supersaturation level. - Purify the this compound sample using techniques like chromatography before attempting crystallization.
CRY-003 The resulting crystals are very small or needle-like. - Nucleation rate is much higher than the crystal growth rate. - The cooling process is too rapid.- Slow down the cooling rate to allow for larger crystal growth. - Use a solvent system that promotes slower crystallization. - Consider using a controlled cooling apparatus.
CRY-004 The crystal yield is very low. - this compound has significant solubility in the mother liquor even at low temperatures. - The initial concentration of this compound was too low.- Further cool the mother liquor to encourage more precipitation. - Partially evaporate the solvent from the mother liquor to recover more material. - Re-evaluate the solvent choice; a solvent with lower solubility at cold temperatures may be needed.
CRY-005 The crystals appear to be of a different form in subsequent experiments (polymorphism). - Sugar alcohols are known to exhibit polymorphism, where they can crystallize in different crystal structures. - Changes in crystallization conditions (solvent, temperature, cooling rate, impurities) can favor the formation of different polymorphs.- Strictly control all crystallization parameters to ensure consistency. - Characterize the obtained crystals using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify the polymorph.[2] - Conduct a polymorph screen by varying crystallization conditions systematically to identify and characterize different crystalline forms.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for this compound crystallization?

Q2: How can I control the crystal size and morphology of this compound?

A2: Crystal size and shape (morphology) are influenced by factors such as the rate of cooling, solvent system, and the presence of impurities. Slower cooling generally leads to larger and more well-defined crystals.[3] The choice of solvent can also influence the crystal habit. Experimenting with different solvents and cooling profiles is necessary to achieve the desired crystal characteristics.

Q3: What is polymorphism and why is it a concern for this compound crystallization?

A3: Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. For pharmaceutical applications, controlling polymorphism is critical as it can affect drug bioavailability and shelf-life. Since other sugar alcohols like D-mannitol exhibit polymorphism, it is a potential challenge for this compound.[4]

Q4: How do impurities affect this compound crystallization?

A4: Impurities can have a significant impact on crystallization. They can inhibit crystal growth, lead to the formation of oils or amorphous solids, or affect the crystal habit.[5][6] It is crucial to start with highly pure this compound for consistent and successful crystallization.

Q5: What analytical techniques are recommended for characterizing this compound crystals?

A5: To characterize the crystalline form of this compound, the following techniques are recommended:

  • Powder X-ray Diffraction (PXRD): To identify the crystal lattice structure and distinguish between different polymorphs.[2]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion, which are characteristic of a specific crystalline form.[2]

  • Thermogravimetric Analysis (TGA): To determine if the crystalline form is a hydrate or a solvate.

  • Raman and FT-IR Spectroscopy: To provide a vibrational fingerprint of the crystal structure.[2]

  • Scanning Electron Microscopy (SEM): To visualize the crystal morphology.

Experimental Protocols

General Protocol for this compound Crystallization by Cooling
  • Solvent Screening: In a small vial, add a few milligrams of this compound. Add a small amount of a chosen solvent (e.g., water, ethanol, methanol, or mixtures) at room temperature. Observe the solubility. Heat the vial and observe if the solid dissolves. A good solvent will dissolve this compound when hot but show limited solubility at room temperature or upon cooling.

  • Dissolution: In a larger flask, add the this compound to be crystallized. Add the chosen solvent in portions while heating and stirring until the this compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.

  • Cooling and Crystallization:

    • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow down the process further, the flask can be placed in an insulated container.

    • Controlled Cooling: For better reproducibility, use a programmable cooling bath to control the cooling rate.

  • Isolation: Once crystallization is complete, collect the crystals by filtration, for instance, using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

TroubleshootingWorkflow start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals Problem oil_formed Oil/Amorphous Solid Formed start->oil_formed Problem crystals_formed Crystals Formed start->crystals_formed Success concentrate Concentrate Solution no_crystals->concentrate Solution add_antisolvent Add Anti-solvent no_crystals->add_antisolvent Solution scratch_flask Scratch Flask no_crystals->scratch_flask Solution seed_crystals Add Seed Crystals no_crystals->seed_crystals Solution reheat_cool_slowly Re-heat & Cool Slowly oil_formed->reheat_cool_slowly Solution add_solvent Add More Solvent oil_formed->add_solvent Solution purify_material Purify Material oil_formed->purify_material Solution check_yield Check Yield crystals_formed->check_yield concentrate->start add_antisolvent->start scratch_flask->start seed_crystals->start reheat_cool_slowly->start add_solvent->start purify_material->start check_yield->concentrate Low check_morphology Check Morphology check_yield->check_morphology Acceptable end Successful Crystallization check_yield->end Acceptable check_morphology->reheat_cool_slowly Poor check_polymorphism Check for Polymorphism check_morphology->check_polymorphism Acceptable check_morphology->end Acceptable check_polymorphism->purify_material Inconsistent check_polymorphism->end Consistent

Troubleshooting Workflow for this compound Crystallization.

ExperimentalWorkflow start Start: Pure this compound solvent_screening Solvent Screening start->solvent_screening solubility_curve Determine Solubility Curve solvent_screening->solubility_curve crystallization_method Select Crystallization Method (Cooling, Anti-solvent, etc.) solubility_curve->crystallization_method optimization Optimize Parameters (Concentration, Cooling Rate, etc.) crystallization_method->optimization scale_up Scale-up Crystallization optimization->scale_up characterization Characterize Crystals (PXRD, DSC, SEM) scale_up->characterization end End: Crystalline this compound characterization->end

General Experimental Workflow for this compound Crystallization.

LogicalRelationships supersaturation Supersaturation nucleation Nucleation Rate supersaturation->nucleation growth Crystal Growth Rate supersaturation->growth yield Yield supersaturation->yield crystal_size Crystal Size nucleation->crystal_size inversely proportional growth->crystal_size purity Purity solvent Solvent Choice solvent->supersaturation temperature Temperature temperature->supersaturation cooling_rate Cooling Rate cooling_rate->supersaturation impurities Impurities impurities->nucleation impurities->growth impurities->purity decreases

Key Factors Influencing this compound Crystallization.

References

Technical Support Center: Purification of Crude D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude D-Altritol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary techniques for purifying crude this compound are recrystallization and column chromatography. Recrystallization is often the first choice due to its simplicity and cost-effectiveness, especially for removing insoluble impurities and achieving high purity if a suitable solvent is found. Column chromatography, particularly using silica gel, is employed for separating this compound from impurities with similar solubility profiles.

Q2: How do I choose the right solvent for recrystallizing this compound?

A2: The ideal solvent for recrystallizing this compound should dissolve it well at elevated temperatures but poorly at low temperatures. Due to this compound's high polarity, common solvents to consider are water, short-chain alcohols (methanol, ethanol), or mixtures of these with a less polar co-solvent. Preliminary solubility testing with small amounts of your crude this compound in various solvents is highly recommended.

Q3: What stationary and mobile phases are suitable for column chromatography of this compound?

A3: For normal-phase column chromatography of the highly polar this compound, silica gel is a common stationary phase.[1][2] The mobile phase should be a polar solvent system. A gradient elution starting with a less polar mixture (e.g., ethyl acetate/ethanol) and gradually increasing the polarity (e.g., increasing the proportion of methanol or even adding a small amount of water) is often effective in separating this compound from less polar impurities.

Q4: How can I assess the purity of my this compound sample after purification?

A4: The purity of this compound can be determined using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is a common method for quantifying sugar alcohols.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
This compound does not dissolve in the hot solvent. Insufficient solvent volume or inappropriate solvent.Add more solvent in small portions until the solid dissolves. If a large volume is required, the solvent may not be suitable. Try a more polar solvent or a different solvent mixture.
This compound "oils out" instead of crystallizing. The solution is supersaturated, and the boiling point of the solvent is lower than the melting point of the solute-impurity mixture.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Seeding the solution with a pure crystal of this compound can also promote crystallization over oiling out.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.Evaporate some of the solvent to increase the concentration and try cooling again. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of pure this compound.
Low recovery of purified this compound. Too much solvent was used, or the cooling was not sufficient to induce complete crystallization.Concentrate the mother liquor (the liquid remaining after filtration) and cool it further to recover more product. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).
Crystals are colored or appear impure. Colored impurities are present in the crude material.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Column Chromatography
Problem Possible Cause Solution
This compound does not move from the origin (top of the column). The mobile phase is not polar enough to elute the highly polar this compound from the silica gel.Increase the polarity of the mobile phase. For example, increase the percentage of methanol or ethanol in your eluent. A common mobile phase for sugar alcohols is a mixture of acetonitrile and water or ethanol and ethyl acetate.
Poor separation of this compound from impurities. Inappropriate mobile phase composition or column packing.Optimize the solvent system by running preliminary Thin Layer Chromatography (TLC) with different solvent mixtures. Ensure the column is packed uniformly without any cracks or channels. A gradient elution may provide better separation.
Slow column flow rate. The silica gel is packed too tightly, or fine particles are clogging the column.Apply gentle pressure to the top of the column (flash chromatography). Ensure the silica gel is of an appropriate particle size.
Streaking of the compound band. The sample was overloaded, or the compound is interacting too strongly with the stationary phase.Load a smaller amount of the crude sample onto the column. Adding a small amount of a modifier to the mobile phase (e.g., a trace of acetic acid or ammonia, depending on the nature of the impurities) can sometimes improve peak shape.

Quantitative Data Summary

The following table provides hypothetical but realistic data for the purification of crude this compound based on methods used for similar sugar alcohols like D-mannitol. Actual results may vary depending on the nature and amount of impurities in the crude sample.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Primary Impurities Removed
Recrystallization (Water/Ethanol)~85>9870-85Insoluble materials, less soluble organic impurities
Silica Gel Column Chromatography~85>9960-80Structurally similar organic impurities

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol is adapted from standard procedures for recrystallizing polar compounds like D-mannitol.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, start by adding 5-10 mL of a 9:1 ethanol:water mixture.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of the hot solvent mixture until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Column Chromatography of Crude this compound

This is a general protocol for the purification of polar compounds using silica gel chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 ethyl acetate:methanol). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. If it is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the more polar this compound. A suggested gradient could be from 95:5 to 80:20 ethyl acetate:methanol.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow_Recrystallization crude Crude this compound dissolve Dissolve in Hot Solvent crude->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Cool to Crystallize dissolve->cool If no insoluble impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure Pure this compound dry->pure

Caption: Workflow for this compound purification by recrystallization.

Experimental_Workflow_Column_Chromatography crude Crude this compound load Load onto Silica Column crude->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure this compound evaporate->pure

References

Troubleshooting D-Altritol degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Altritol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to assist in troubleshooting potential degradation issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a faint yellow. What could be the cause?

A slight yellowing of your this compound solution can be an early indicator of degradation, particularly if the solution has been stored for an extended period, exposed to elevated temperatures, or is not at a neutral pH. This discoloration can result from minor oxidation or other chemical reactions. It is advisable to prepare fresh solutions, especially for sensitive applications.

Q2: I'm observing a gradual decrease in the concentration of this compound in my stock solution over time. What factors could be contributing to this?

Several factors can lead to a decrease in this compound concentration:

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation.[1] For long-term storage, it is recommended to keep this compound solutions at 2-8°C.[2]

  • pH: Both acidic and alkaline conditions can promote the degradation of polyols.[3][4] Alkaline conditions, in particular, can facilitate oxidation.[5] It's best to maintain solutions at a neutral pH unless your experimental protocol requires otherwise.

  • Presence of Oxidizing Agents: Contaminants that act as oxidizing agents can degrade this compound.[1][6] Ensure high-purity solvents and reagents are used.

  • Light Exposure: While not as common for polyols, prolonged exposure to UV light can sometimes contribute to degradation. Storing solutions in amber vials or in the dark is a good practice.

  • Microbial Contamination: If not prepared under sterile conditions, microbial growth can consume this compound. If sterility is important for your application, consider filter-sterilizing the solution.

Q3: I have detected unexpected peaks in the HPLC analysis of my this compound sample. What might these be?

Unexpected peaks are likely degradation products. The degradation of sugar alcohols like this compound can result in a variety of smaller molecules. Under oxidative conditions, you may form the corresponding aldonic acid.[7] Thermal degradation can lead to the formation of organic acids or other byproducts.[8] To identify these peaks, techniques like LC-MS can be employed to determine their mass and elucidate their structure.[9]

Q4: How can I prevent the degradation of my this compound solution?

To ensure the stability of your this compound solution, follow these best practices:

  • Use High-Purity Reagents: Start with high-purity this compound and use high-performance liquid chromatography (HPLC)-grade solvents.

  • Control pH: Prepare your solution in a buffered system at or near neutral pH if your experiment allows.

  • Store Properly: Store solutions at recommended low temperatures (e.g., 2-8°C) and protect them from light.[2] For long-term storage, consider freezing aliquots to minimize freeze-thaw cycles.[10]

  • Work Under Inert Gas: If your application is highly sensitive to oxidation, preparing and storing the solution under an inert gas like nitrogen or argon can be beneficial.

  • Prepare Fresh Solutions: Whenever possible, prepare this compound solutions fresh for your experiments to minimize the impact of any potential degradation.

Factors Influencing this compound Degradation

The stability of this compound in solution is primarily affected by temperature, pH, and the presence of oxidizing agents. The following table summarizes these factors and their impact.

FactorImpact on this compound StabilityRecommendations
Temperature Increased temperature accelerates degradation rates.[1][11]Store solutions at 2-8°C for short-term use.[2] For long-term storage, consider freezing aliquots.[10]
pH Both acidic and highly alkaline conditions can increase degradation.[3][4] Alkaline pH ( > 7) can promote oxidation by forming more reactive species.[5]Maintain solutions at a neutral pH (6-8) using a suitable buffer system, unless otherwise required by the experimental protocol.
Oxidizing Agents The presence of oxidizing agents (e.g., metal ions, peroxides) can lead to the oxidation of this compound.[1][6]Use high-purity solvents and glassware. Consider the use of chelating agents like EDTA if metal ion contamination is suspected.
Light Prolonged exposure to UV light may contribute to degradation.Store solutions in amber vials or in a dark environment to minimize light exposure.
Microbial Growth Non-sterile solutions are susceptible to microbial contamination, which can consume this compound.For applications requiring sterility, use sterile filtration and aseptic techniques.

Experimental Protocols

Protocol 1: Stability Testing of this compound in Aqueous Solution

This protocol outlines a method to assess the stability of this compound under various conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water (e.g., 10 mg/mL).

  • Aliquoting and Stress Conditions:

    • Aliquot the stock solution into separate, sealed vials for each condition to be tested.

    • pH: Adjust the pH of aliquots to desired levels (e.g., pH 3, 5, 7, 9, 11) using appropriate buffers.

    • Temperature: Store sets of vials at different temperatures (e.g., 4°C, 25°C, 40°C).

    • Light Exposure: Wrap a set of vials in aluminum foil to serve as dark controls and expose a parallel set to ambient light.

  • Time Points: Collect samples from each condition at specified time points (e.g., 0, 24, 48, 72 hours, and weekly thereafter).

  • Analysis:

    • Analyze the concentration of this compound in each sample using a validated HPLC method with a refractive index (RI) or evaporative light scattering detector (ELSD).[9]

    • Monitor for the appearance of degradation products by observing new peaks in the chromatogram.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Protocol 2: Analysis of this compound and Potential Degradation Products by HPLC

This protocol provides a general method for the quantification of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system.

  • Column: A column suitable for sugar alcohol analysis, such as an amino-based or ion-exchange column.

  • Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 75:25 v/v). The exact ratio may need to be optimized for your specific column and separation needs.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detector: A Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is recommended as this compound lacks a strong UV chromophore.[9]

  • Quantification: Create a calibration curve using standards of known this compound concentrations to quantify the amount in your samples.

  • Degradation Product Monitoring: The appearance of new peaks with different retention times from the main this compound peak indicates the presence of degradation products. The area of these peaks can be used to estimate the extent of degradation.

Visualizations

DAltritol This compound Solution Degradation Degradation Occurs DAltritol->Degradation Exposed to Stressors Oxidation Oxidation Degradation->Oxidation Oxidizing Agents, High pH Hydrolysis Hydrolysis Degradation->Hydrolysis Extreme pH Thermal Thermal Stress Degradation->Thermal High Temperature Products Degradation Products (e.g., Aldonic Acids, Smaller Sugars) Oxidation->Products Hydrolysis->Products Thermal->Products start Start: this compound Degradation Suspected check_visual Visual Inspection: Color Change? Precipitate? start->check_visual check_analytical Analytical Check: Unexpected Peaks? Decreased Concentration? check_visual->check_analytical Yes end Problem Resolved check_visual->end No review_storage Review Storage Conditions: Temp? pH? Light Exposure? check_analytical->review_storage Yes check_analytical->end No review_prep Review Solution Preparation: Solvent Purity? Contaminants? review_storage->review_prep remediate Remediate: Prepare Fresh Solution, Optimize Storage review_prep->remediate remediate->end prep_solution 1. Prepare this compound Stock Solution aliquot 2. Aliquot for Stress Conditions (pH, Temp, Light) prep_solution->aliquot stress 3. Store Under Defined Conditions aliquot->stress sample 4. Collect Samples at Time Points stress->sample analyze 5. Analyze by HPLC-RI/ELSD sample->analyze evaluate 6. Evaluate Data: Plot Concentration vs. Time analyze->evaluate conclusion 7. Determine Stability Profile evaluate->conclusion

References

Technical Support Center: D-Altritol Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with D-Altritol in organic solvents.

Troubleshooting Guide

This guide addresses common problems encountered during the dissolution of this compound in organic solvents.

Issue 1: this compound is not dissolving in the chosen organic solvent.

  • Possible Cause: this compound, a polyol, has low intrinsic solubility in many non-polar organic solvents. The polarity of the solvent is a critical factor.

  • Troubleshooting Steps:

    • Verify Solvent Polarity: Ensure the chosen solvent is sufficiently polar. Polar protic solvents like methanol and ethanol are generally more effective than non-polar solvents such as hexane or toluene.

    • Increase Temperature: Gently warming the solvent can increase the solubility of this compound. Proceed with caution and monitor for any degradation of the compound.

    • Particle Size Reduction: If you have solid this compound, micronization to reduce particle size can increase the surface area and improve the dissolution rate.[1]

    • Co-solvency: Introduce a small amount of a more polar co-solvent. For example, if this compound has poor solubility in ethanol, adding a small percentage of water or dimethyl sulfoxide (DMSO) can significantly enhance solubility.[2][3]

Issue 2: this compound precipitates out of solution after initial dissolution.

  • Possible Cause: The solution is likely supersaturated. This can occur if the temperature is lowered after dissolution or if a less polar solvent is added to the mixture.

  • Troubleshooting Steps:

    • Maintain Temperature: Ensure the temperature of the solution is kept constant, especially if it was heated to aid dissolution.

    • Solvent Composition: Avoid adding anti-solvents (less polar solvents) to the solution. If a mixed solvent system is necessary, determine the optimal ratio to maintain solubility.

    • Sonication: Applying ultrasonic energy can help to break up precipitate and re-dissolve the compound.

Issue 3: The dissolution rate is too slow for the experimental timeline.

  • Possible Cause: The surface area of the this compound may be limited, or the solvent may not be optimal.

  • Troubleshooting Steps:

    • Agitation: Increase the rate of stirring or shaking to enhance the interaction between the solvent and the solute.

    • Micronization: As mentioned previously, reducing the particle size of this compound will increase the dissolution rate.[1]

    • Optimize Solvent System: Experiment with different polar aprotic solvents like DMSO or DMF, which may offer a better balance of solvating power and compatibility with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the recommended organic solvents for dissolving this compound?

A1: Based on the behavior of its isomers like mannitol and xylitol, polar organic solvents are recommended. Methanol and ethanol are common choices, although solubility may still be limited. For higher concentrations, consider highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). It is advisable to perform small-scale solubility tests to determine the most suitable solvent for your specific concentration needs.

Q2: Is there a general protocol for preparing a stock solution of this compound in an organic solvent?

A2: Yes, a general protocol can be followed. For detailed steps, please refer to the Experimental Protocols section below. The key is to start with a small amount of a strong solvent to create a concentrated pre-solution before diluting to the final concentration.

Q3: How can I enhance the solubility of this compound in a specific organic solvent for my experiment?

A3: Several techniques can be employed to enhance solubility:

  • Co-solvency: The addition of a small amount of a miscible solvent in which this compound is more soluble.[2][3]

  • Complexation: Forming an inclusion complex with cyclodextrins can significantly improve the solubility of poorly soluble compounds.

  • Solid Dispersion: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.

Q4: What is the expected solubility of this compound in common organic solvents?

A4: There is limited direct quantitative data for this compound. However, data from its isomers, mannitol and xylitol, can provide an estimate. Please refer to the Data Presentation section for a summary table.

Data Presentation

The following table summarizes the solubility of this compound isomers in selected organic solvents. This data should be used as an estimation for this compound's solubility.

IsomerSolventTemperature (°C)Solubility ( g/100g of Solution)
MannitolEthanolNot Specified1.2
XylitolAbsolute Ethanol251.2
XylitolAbsolute MethanolNot Specified6

Data sourced from studies on this compound isomers and should be considered as a reference.[4]

Experimental Protocols

Protocol for Preparing a 100 mM Stock Solution of this compound in Ethanol

  • Materials:

    • This compound (MW: 182.17 g/mol )

    • Absolute Ethanol

    • Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Warming block or water bath

  • Procedure:

    • Weigh out 18.22 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 100 µL of DMSO to the tube. DMSO is used as a co-solvent to aid in the initial dissolution.

    • Vortex the tube vigorously for 1-2 minutes until the this compound is fully dissolved. Gentle warming to 37°C may be applied if necessary.

    • Once a clear solution is obtained, add absolute ethanol to bring the final volume to 10 mL.

    • Vortex the solution again to ensure homogeneity.

    • Store the stock solution at -20°C. Before use, allow the solution to come to room temperature and vortex briefly.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation of this compound Stock Solution cluster_troubleshooting Troubleshooting cluster_solutions Solutions weigh Weigh this compound add_cosolvent Add Co-solvent (e.g., DMSO) weigh->add_cosolvent dissolve Vortex/Warm to Dissolve add_cosolvent->dissolve add_solvent Add Primary Organic Solvent dissolve->add_solvent final_mix Vortex to Homogenize add_solvent->final_mix check_solubility Initial Solubility Check final_mix->check_solubility precipitate Precipitation Observed check_solubility->precipitate Issue no_dissolution No Dissolution check_solubility->no_dissolution Issue increase_temp Increase Temperature precipitate->increase_temp sonicate Sonication precipitate->sonicate no_dissolution->increase_temp change_solvent Change Solvent/Co-solvent no_dissolution->change_solvent

Caption: Experimental workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_factors Factors Affecting Solubility cluster_outcome Desired Outcome polarity Solvent Polarity solubility This compound Solubility polarity->solubility temperature Temperature temperature->solubility particle_size Particle Size particle_size->solubility cosolvency Co-solvency cosolvency->solubility

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

Navigating D-Altritol Derivatization: A Guide to Avoiding Common Side Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with D-Altritol, a hexitol with significant potential in various biomedical applications, successful derivatization is a critical step for analysis and synthesis. However, the presence of multiple hydroxyl groups presents a unique set of challenges, often leading to undesired side reactions. This guide provides troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve your desired derivatized product with high yield and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

Acetylation

Question 1: I'm seeing a mixture of partially acetylated products in my GC-MS analysis. How can I achieve complete acetylation of this compound?

Answer: Incomplete acetylation is a common issue when derivatizing polyols like this compound. Several factors can contribute to this:

  • Insufficient Reagent: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride) and catalyst (e.g., pyridine or DMAP).

  • Reaction Time and Temperature: The reaction may require longer incubation times or slightly elevated temperatures to drive it to completion. However, be cautious with excessive heat as it can promote other side reactions.

  • Steric Hindrance: The hydroxyl groups on this compound have different steric environments, which can affect their reactivity. The internal hydroxyl groups may be less accessible to the acetylating agent.

Troubleshooting Steps:

  • Increase Reagent Stoichiometry: Incrementally increase the molar excess of acetic anhydride and the catalyst.

  • Optimize Reaction Conditions: Experiment with extending the reaction time (e.g., from 2 hours to 4 hours or overnight) and moderately increasing the temperature (e.g., from room temperature to 40-50°C). Monitor the reaction progress by TLC or GC-MS.

  • Use a More Potent Catalyst: Consider using 4-(Dimethylamino)pyridine (DMAP) as a catalyst, which is known to be more efficient than pyridine for acylations.[1]

Question 2: I've observed acyl migration in my acetylated this compound product upon storage or during workup. How can I prevent this?

Answer: Acyl migration, the intramolecular transfer of an acetyl group from one hydroxyl group to another, is a well-documented phenomenon in polyol chemistry, particularly under both acidic and basic conditions.[2][3][4] This can lead to a mixture of isomers, complicating analysis and further synthetic steps.

Troubleshooting Steps:

  • Maintain Neutral pH: During workup and purification, ensure that the pH is kept as close to neutral as possible. Avoid prolonged exposure to acidic or basic conditions.

  • Use Mild Reaction Conditions: Employ milder catalysts and reaction conditions to minimize the potential for migration during the acetylation step itself.

  • Prompt Analysis and Storage: Analyze the derivatized sample as soon as possible after preparation. For storage, use a non-polar, aprotic solvent and store at low temperatures (-20°C or below) to minimize migration over time.

Silylation

Question 3: My GC-MS chromatogram shows multiple peaks for my silylated this compound, suggesting the formation of various byproducts. What could be the cause?

Answer: The formation of multiple products during silylation is often due to incomplete derivatization or the presence of moisture. Silylating agents are highly sensitive to water, which can lead to the formation of siloxanes and other artifacts.[5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware, solvents, and the this compound sample must be scrupulously dried before the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Use a Suitable Silylating Agent: For sterically hindered hydroxyl groups, a more reactive silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) may be more effective than N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

  • Optimize Reaction Temperature and Time: While many silylations proceed rapidly at room temperature, heating the reaction mixture (e.g., to 60-80°C) can help drive the reaction to completion, especially for less reactive hydroxyl groups.

Question 4: I'm having difficulty achieving complete silylation of all six hydroxyl groups on this compound due to steric hindrance. What can I do?

Answer: The internal hydroxyl groups of this compound can be sterically hindered, making them less reactive towards bulky silylating agents.

Troubleshooting Steps:

  • Choose a Less Bulky Silylating Agent: If you are using a very bulky silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl), consider switching to a smaller one like trimethylsilyl chloride (TMSCl) in combination with a catalyst.

  • Increase Reaction Temperature: As mentioned previously, increasing the temperature can provide the necessary energy to overcome the activation barrier for derivatizing sterically hindered positions.

  • Use a Catalyst: The addition of a catalyst like pyridine or imidazole can enhance the reactivity of the silylating agent.

Benzoylation

Question 5: My benzoylation of this compound is not regioselective, leading to a mixture of partially benzoylated isomers. How can I control the regioselectivity?

Answer: Achieving regioselective benzoylation of polyols is challenging due to the similar reactivity of the hydroxyl groups. The primary hydroxyl groups are generally more reactive than the secondary ones, but obtaining a single, selectively benzoylated product often requires a carefully designed protecting group strategy.[6][7][8]

Troubleshooting Steps:

  • Employ Orthogonal Protecting Groups: To selectively benzoylate a specific hydroxyl group, it is often necessary to first protect the other hydroxyls with a different type of protecting group that can be removed under conditions that do not affect the benzoyl group.[9][10][11][12] This is a common strategy in carbohydrate chemistry.

  • Control Reaction Stoichiometry and Temperature: By carefully controlling the stoichiometry of the benzoylating agent (e.g., using only one equivalent) and running the reaction at low temperatures (e.g., -40°C), you may be able to favor benzoylation at the most reactive hydroxyl group.[6][7][8] However, this often results in a mixture of products and unreacted starting material.

  • Enzymatic Catalysis: In some cases, enzymes can be used to achieve highly regioselective acylation of polyols. This is a more advanced technique but can provide excellent selectivity.

Etherification (Alkylation)

Question 6: I am attempting a Williamson ether synthesis on this compound, but I am observing elimination byproducts. How can I favor the desired ether formation?

Answer: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. A common side reaction is elimination, especially when using secondary or tertiary alkyl halides or a sterically hindered base.[13][14]

Troubleshooting Steps:

  • Use a Primary Alkyl Halide: To minimize elimination, it is crucial to use a primary alkyl halide as the electrophile.

  • Choose an Appropriate Base: Use a strong, non-hindered base to deprotonate the hydroxyl groups of this compound. Sodium hydride (NaH) is a common choice.

  • Control Reaction Temperature: Lowering the reaction temperature can often favor the SN2 substitution pathway over the E2 elimination pathway.

Data Summary

Quantitative data on side product formation during this compound derivatization is scarce in the literature. However, the following table summarizes the expected side products for common derivatization methods based on studies of similar polyols and general organic chemistry principles.

Derivatization MethodDesired ProductCommon Side Products/IssuesKey Factors Influencing Side Reactions
Acetylation Hexa-O-acetyl-D-altritolIncomplete acetylation (mono-, di-, tri-acetylated species), Acyl migration products (isomeric hexa-acetates)Reagent stoichiometry, Reaction time & temperature, Catalyst choice, pH during workup
Silylation Hexa-O-silyl-D-altritolIncomplete silylation, Siloxane formation (from moisture), Multiple derivatives from different silylating agentsAnhydrous conditions, Reactivity of silylating agent, Steric hindrance, Reaction temperature
Benzoylation Hexa-O-benzoyl-D-altritolLack of regioselectivity (mixture of partially benzoylated isomers)Steric and electronic differences between hydroxyl groups, Reaction conditions (stoichiometry, temperature)
Etherification Hexa-O-alkyl-D-altritolElimination byproducts (alkenes from the alkyl halide)Structure of the alkyl halide (primary is best), Steric hindrance of the base, Reaction temperature

Experimental Protocols

Protocol 1: Per-O-Acetylation of this compound

This protocol aims to achieve complete acetylation of this compound.

Materials:

  • This compound

  • Acetic Anhydride (Ac₂O)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine in a round bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride (10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and carefully quench with saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Per-O-Silylation of this compound for GC-MS Analysis

This protocol is designed for the complete silylation of this compound to prepare a volatile derivative for GC-MS analysis.

Materials:

  • This compound (dried)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • GC vial with a screw cap and septum

  • Heating block or oven

Procedure:

  • Place a small, accurately weighed amount of dried this compound (e.g., 1-5 mg) into a GC vial.

  • Add anhydrous pyridine (e.g., 100 µL) to dissolve the this compound.

  • Add MSTFA (e.g., 100 µL) to the vial.

  • Securely cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 60-80°C for 30-60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Visualizing Derivatization Workflows

General Derivatization Workflow

Derivatization_Workflow Start Start: this compound Derivatization Derivatization Reaction (e.g., Acetylation, Silylation) Start->Derivatization Workup Reaction Workup (Quenching, Extraction) Derivatization->Workup Side_Products Side Products Derivatization->Side_Products Incomplete Reaction Side Reactions Purification Purification (e.g., Column Chromatography) Workup->Purification Workup->Side_Products Degradation Acyl Migration Analysis Analysis (GC-MS, NMR) Purification->Analysis

Caption: A generalized workflow for the derivatization of this compound.

Troubleshooting Logic for Incomplete Silylation

Silylation_Troubleshooting Problem Incomplete Silylation Observed Check_Moisture Check for Moisture (Anhydrous Conditions?) Problem->Check_Moisture Check_Reagent Evaluate Silylating Agent (Reactivity/Sterics) Problem->Check_Reagent Check_Conditions Assess Reaction Conditions (Time/Temperature) Problem->Check_Conditions Solution_Dry Action: Ensure Dry Glassware, Solvents, and Inert Atmosphere Check_Moisture->Solution_Dry Yes Solution_Reagent Action: Switch to a More Reactive/Less Bulky Agent Check_Reagent->Solution_Reagent Suboptimal Solution_Conditions Action: Increase Reaction Time and/or Temperature Check_Conditions->Solution_Conditions Too Mild

References

Technical Support Center: Method Development for Separating D-Altritol from its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting methods for the separation of D-Altritol from its isomers. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to address common challenges encountered during chromatographic separation of these closely related sugar alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound from its isomers?

A1: The main challenge lies in the high structural similarity of alditol isomers. This compound and its isomers, such as D-Talitol, D-Mannitol, D-Sorbitol, and Galactitol, are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their hydroxyl groups. This results in very similar physicochemical properties, such as polarity and volatility, making their separation by conventional chromatographic techniques difficult. Achieving baseline resolution often requires specialized columns and optimized methods.

Q2: What are the most common analytical techniques for separating this compound and its isomers?

A2: The most frequently employed techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) after derivatization.

  • HPLC: Several modes are effective, including ion-exchange chromatography (often with a calcium or lead-form resin like the Aminex HPX-87C or HPX-87P), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). HPAEC-PAD is particularly sensitive and specific for carbohydrates and their derivatives.[1][2]

  • GC: Gas chromatography requires derivatization of the non-volatile alditols into volatile compounds, most commonly alditol acetates.[3] This method offers high resolution and is often coupled with Mass Spectrometry (MS) for definitive identification.

Q3: Can I use reversed-phase HPLC to separate this compound from its isomers?

A3: Standard reversed-phase columns (like C18) are generally not effective for separating highly polar, underivatized alditols due to poor retention. However, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a viable alternative for separating polar compounds.

Q4: What detection methods are suitable for alditol analysis?

A4: Since alditols lack a strong UV chromophore, UV detection is not ideal unless they are derivatized with a UV-absorbing group. The most common detection methods are:

  • Refractive Index (RI) Detection: A universal detector for HPLC that is sensitive to changes in the refractive index of the eluent. It is sensitive to temperature and gradient changes.

  • Pulsed Amperometric Detection (PAD): A highly sensitive and selective detector for electroactive compounds like carbohydrates and alditols, used with HPAEC.[1][2]

  • Flame Ionization Detection (FID): A common and robust detector for GC.

  • Mass Spectrometry (MS): Provides structural information and can be coupled with both HPLC and GC for definitive peak identification.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Potential Cause Suggested Solution
Poor Resolution Between Isomer Peaks 1. Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity for the alditol isomers. 2. Mobile Phase Too Strong: The eluent is causing the analytes to elute too quickly, without sufficient interaction with the stationary phase. 3. High Flow Rate: Insufficient time for interaction with the stationary phase. 4. Inappropriate Column Temperature: Temperature can affect selectivity.1. Switch Stationary Phase: If using a standard carbohydrate column (e.g., Aminex HPX-87C), consider a different counter-ion (e.g., HPX-87P) or a specialized anion-exchange column (e.g., for HPAEC-PAD). 2. Modify Mobile Phase: For ion-exchange, ensure the mobile phase is high-purity water. For HILIC, adjust the water/acetonitrile ratio. 3. Reduce Flow Rate: Decrease the flow rate to allow for better equilibration and interaction, which can lead to improved resolution. 4. Optimize Column Temperature: For Aminex columns, a higher temperature (e.g., 80-85 °C) is often required. Experiment with different temperatures to find the optimal selectivity.
Peak Tailing 1. Secondary Interactions: Unwanted interactions between the analytes and the stationary phase. 2. Column Overload: Injecting too much sample. 3. Dead Volume: Excessive tubing length or poorly made connections.1. Mobile Phase Additives (HILIC): While not typical for ion-exchange of alditols, in HILIC, small amounts of additives can sometimes improve peak shape. 2. Reduce Injection Concentration/Volume: Dilute the sample or inject a smaller volume. 3. Optimize System Connections: Use short, narrow-bore tubing and ensure all fittings are properly tightened.
Peak Splitting or Broadening 1. Column Contamination or Void: The column inlet frit may be partially blocked, or a void may have formed at the head of the column. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 3. Co-elution: Two isomers are eluting very close together.1. Clean or Replace Column: Reverse flush the column (if permissible by the manufacturer) or replace the column and/or guard column. 2. Use Mobile Phase as Sample Solvent: Dissolve the sample in the mobile phase whenever possible. 3. Optimize Separation Conditions: Refer to the "Poor Resolution" section to improve the separation of the co-eluting peaks.
Inconsistent Retention Times 1. Poor Column Equilibration: The column is not fully equilibrated with the mobile phase between injections. 2. Fluctuations in Temperature or Flow Rate: Inconsistent instrument performance. 3. Mobile Phase Instability: Changes in the mobile phase composition over time.1. Increase Equilibration Time: Ensure a sufficient equilibration period, especially if using a gradient. 2. Check Instrument Performance: Verify the stability of the pump and column oven. 3. Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure it is well-degassed.
GC Method (Alditol Acetates) Troubleshooting
Problem Potential Cause Suggested Solution
Multiple Peaks for a Single Alditol 1. Incomplete Derivatization: Not all hydroxyl groups have been acetylated. 2. Degradation of Derivatives: The alditol acetates are breaking down in the injector or on the column.1. Optimize Derivatization: Ensure anhydrous conditions and sufficient reaction time and temperature. 2. Check Injector Temperature: Lower the injector temperature to prevent thermal degradation. Use a deactivated liner.
Poor Peak Shape (Tailing) 1. Active Sites in the GC System: The analytes are interacting with active sites in the injector liner, column, or detector. 2. Column Bleed: The stationary phase is degrading at high temperatures.1. Use Deactivated Liners and Columns: Ensure all components in the sample path are properly deactivated. 2. Condition the Column: Properly condition the column according to the manufacturer's instructions. Operate within the recommended temperature limits.
Overlapping Isomer Peaks 1. Inadequate Column Resolution: The stationary phase is not selective enough for the alditol acetate isomers. 2. Inappropriate Temperature Program: The oven temperature ramp is too fast.1. Select a More Polar Column: Use a column with a more polar stationary phase (e.g., a cyano- or wax-based phase) to enhance separation. 2. Optimize Temperature Program: Use a slower temperature ramp to improve the separation of closely eluting peaks.

Experimental Protocols

Method 1: HPLC with Ion-Exchange Chromatography and RI Detection

This method is suitable for the baseline separation of a mixture of common alditol isomers.

  • Column: Aminex HPX-87C Column (300 x 7.8 mm)

  • Mobile Phase: Deionized water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85 °C

  • Detector: Refractive Index (RI)

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the alditol standards or sample in deionized water. Filter through a 0.45 µm syringe filter before injection.

Method 2: GC-MS of Alditol Acetates

This method provides high resolution and allows for mass spectrometric confirmation of the isomers.

1. Derivatization to Alditol Acetates:

  • Reduction: Dissolve the sugar/alditol sample in water and reduce with sodium borohydride (NaBH4).

  • Neutralization and Borate Removal: Neutralize the excess NaBH4 with acetic acid. Remove the resulting boric acid by co-evaporation with methanol.

  • Acetylation: Acetylate the resulting alditols with acetic anhydride, often with a catalyst like pyridine or 1-methylimidazole, at an elevated temperature (e.g., 100 °C).

  • Extraction: After cooling, extract the alditol acetates into an organic solvent like dichloromethane.

2. GC-MS Conditions:

  • Column: A mid-polarity to polar capillary column, such as a DB-225 (50% cyanopropylphenyl-methylpolysiloxane) or a similar phase.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Temperature Program: Start at a low temperature (e.g., 180 °C) and ramp up to a higher temperature (e.g., 230 °C) at a slow rate (e.g., 2 °C/min).

  • Injector: Split/splitless injector, typically at 250 °C.

  • Detector: Mass Spectrometer (scanning in full scan mode or selected ion monitoring for quantification).

Quantitative Data

The following tables provide example retention time data for the separation of various alditols using different chromatographic methods. This data can be used as a starting point for method development.

Table 1: Retention Times of Alditols on Aminex HPX-87C Column [4][5]

AlditolRetention Time (min)
Mannitol~14.5
Sorbitol~17.0
Galactitol~15.5
This compoundEstimated to be between 14-18 min

Note: The retention time for this compound is an estimate based on the behavior of its isomers. Actual retention time should be confirmed with a pure standard.

Table 2: Relative Retention Times of Alditol Acetates on a GC Column [6]

Alditol AcetateRelative Retention Time (to Glucitol)
Rhamnitol0.58
Fucitol0.65
Ribitol0.76
Arabinitol0.82
Mannitol0.94
Galactitol0.98
Glucitol (Sorbitol)1.00
AltritolExpected to have a retention time close to its isomers

Note: The exact elution order can vary depending on the specific GC column and conditions used.

Visualizations

Experimental Workflow for Alditol Separation

The following diagram illustrates the general workflow for the separation and analysis of this compound and its isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization Derivatization (for GC) Filtration->Derivatization For GC Injection_HPLC HPLC Injection Filtration->Injection_HPLC For HPLC Injection_GC GC Injection Derivatization->Injection_GC For GC HPLC_Column HPLC Column (e.g., Aminex HPX-87C) Injection_HPLC->HPLC_Column GC_Column GC Column (e.g., DB-225) Injection_GC->GC_Column HPLC_Detection Detection (e.g., RI, PAD) HPLC_Column->HPLC_Detection Chromatogram_HPLC HPLC Chromatogram HPLC_Detection->Chromatogram_HPLC GC_Detection Detection (e.g., FID, MS) GC_Column->GC_Detection Chromatogram_GC GC Chromatogram GC_Detection->Chromatogram_GC Quantification Peak Integration & Quantification Chromatogram_HPLC->Quantification Chromatogram_GC->Quantification

Caption: General workflow for the separation and analysis of this compound and its isomers.

Logical Relationship for Troubleshooting Poor Resolution

This diagram outlines the logical steps to take when troubleshooting poor resolution between isomer peaks in HPLC.

troubleshooting_resolution Start Poor Resolution Observed Check_Method Review Method Parameters Start->Check_Method Optimize_Flow_Rate Decrease Flow Rate Check_Method->Optimize_Flow_Rate Resolution_Improved Resolution Improved? Optimize_Flow_Rate->Resolution_Improved Test Optimize_Temperature Adjust Column Temperature Resolution_Improved_2 Resolution Improved? Optimize_Temperature->Resolution_Improved_2 Test Change_Mobile_Phase Modify Mobile Phase (if applicable) Resolution_Improved_3 Resolution Improved? Change_Mobile_Phase->Resolution_Improved_3 Test Change_Column Select Different Column Chemistry End Method Optimized Change_Column->End Resolution_Improved->Optimize_Temperature No Resolution_Improved->End Yes Resolution_Improved_2->Change_Mobile_Phase No Resolution_Improved_2->End Yes Resolution_Improved_3->Change_Column No Resolution_Improved_3->End Yes

Caption: Troubleshooting workflow for improving the resolution of isomer peaks in HPLC.

References

Technical Support Center: Enhancing the Stability of D-Altritol-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for D-Altritol-based compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound-based compound is showing signs of degradation. What are the likely degradation pathways?

A1: this compound, as a polyol (sugar alcohol), is susceptible to degradation primarily through oxidation. Enzymatic catabolism of this compound involves oxidation to D-tagatose via dehydrogenases.[1][2] Therefore, it is crucial to consider oxidative degradation as a primary pathway in your experiments. Additionally, like other polyols, this compound derivatives can be sensitive to acidic or basic conditions, high temperatures, and photolytic stress, which can lead to various degradation products.

Q2: I am observing unexpected peaks in my chromatogram when analyzing my this compound compound. How can I identify these?

A2: Unexpected peaks often indicate the presence of impurities or degradation products. To identify these, a systematic approach is recommended:

  • Forced Degradation Studies: Intentionally degrade your compound under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. This will help in confirming if the unexpected peaks correspond to degradants.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks, which is crucial for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, NMR spectroscopy is a powerful tool.[3]

Q3: How can I improve the stability of my this compound-based formulation?

A3: To enhance the stability of your formulation, consider the following strategies:

  • pH Optimization: Determine the optimal pH at which the compound exhibits maximum stability and buffer your formulation accordingly.

  • Excipient Selection: Certain excipients can either enhance or compromise stability. For instance, cyclodextrins have been shown to improve the stability of some drugs by forming inclusion complexes.[4] However, compatibility studies are essential.

  • Antioxidants: If your compound is prone to oxidation, the addition of a suitable antioxidant can be beneficial.

  • Storage Conditions: Store your compound under appropriate temperature, humidity, and light conditions as determined by stability studies.

Q4: What are the initial steps for troubleshooting a failed experiment involving a this compound derivative?

A4: When an experiment fails, it's important to approach troubleshooting systematically:

  • Repeat the experiment: A one-time failure could be due to random error.

  • Review your protocol: Carefully check all steps, calculations, and reagent concentrations.

  • Check your starting materials: Verify the purity and integrity of your this compound-based compound and all other reagents.

  • Calibrate your instruments: Ensure that all analytical instruments are properly calibrated and functioning correctly.

  • Consult the literature: Review publications related to similar compounds or experimental setups for potential insights.

Troubleshooting Guides

Issue 1: Inconsistent Assay Results for a this compound Compound
Potential Cause Troubleshooting Step
Sample Instability Perform a time-course study of your sample in the assay diluent to check for degradation during the analytical run.
Inaccurate Sample Preparation Verify the accuracy of your pipettes and balances. Ensure complete dissolution of the sample.
Chromatographic Issues Check for column degradation, mobile phase inconsistencies, or detector malfunction.
Matrix Effects If working with complex samples, evaluate for matrix effects by analyzing spiked samples.
Issue 2: Physical Instability (e.g., precipitation, color change) of a this compound Formulation
Potential Cause Troubleshooting Step
pH Shift Measure the pH of the formulation over time to check for any drift from the optimal range.
Excipient Incompatibility Conduct compatibility studies with individual excipients to identify any interactions with the this compound compound.
Temperature Fluctuation Ensure that the formulation is stored at the recommended temperature and protected from freezing or excessive heat.
Light Exposure Store the formulation in light-protected containers if it is found to be photosensitive.

Experimental Protocols

Forced Degradation Study Protocol for this compound Compounds

This protocol is designed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

1. Acidic Hydrolysis:

  • Dissolve the this compound compound in 0.1 M HCl.

  • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a known concentration for analysis.

2. Basic Hydrolysis:

  • Dissolve the this compound compound in 0.1 M NaOH.

  • Incubate at a controlled temperature (e.g., 60°C) for a specified period.

  • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for analysis.

3. Oxidative Degradation:

  • Dissolve the this compound compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature and monitor over time (e.g., 2, 4, 8, 24 hours).

  • Analyze the samples directly or after appropriate dilution.

4. Thermal Degradation:

  • Expose the solid this compound compound to dry heat (e.g., 80°C) in a stability chamber.

  • Sample at various time points and prepare solutions for analysis.

5. Photolytic Degradation:

  • Expose the this compound compound (both in solid state and in solution) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

  • Include a dark control to differentiate between light-induced and thermal degradation.

  • Analyze the samples at appropriate time intervals.

Analysis of Samples:

  • All samples should be analyzed using a validated stability-indicating HPLC method, typically with a photodiode array (PDA) detector to detect all eluted peaks.

  • Mass spectrometry can be coupled to the HPLC system to aid in the identification of degradation products.

Quantitative Data Summary Table

The following table structure should be used to summarize the results from the forced degradation studies.

Stress Condition Duration Temperature/Light Intensity % Degradation of this compound Compound Major Degradation Products (Retention Time)
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRoom Temp
Dry Heat48 hours80°C
Photolytic(As per ICH Q1B)(As per ICH Q1B)

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-PDA Analysis Acid->HPLC Analyze Samples Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidative Degradation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC Analyze Samples Photo Photolytic Degradation (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Peaks Method Stability-Indicating Method Development HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway API This compound Compound API->Acid Expose to Stress API->Base Expose to Stress API->Oxidation Expose to Stress API->Thermal Expose to Stress API->Photo Expose to Stress

Caption: Workflow for Forced Degradation Studies of this compound Compounds.

Troubleshooting_Logic Start Experiment Fails (e.g., Instability Observed) Check_Protocol Review Protocol & Reagents Start->Check_Protocol Repeat_Exp Repeat Experiment Check_Protocol->Repeat_Exp Isolate_Variable Isolate Variables (pH, Temp, Light) Repeat_Exp->Isolate_Variable Failure Persists Forced_Deg Conduct Forced Degradation Study Isolate_Variable->Forced_Deg Analyze_Deg Analyze Degradation Products (HPLC-MS) Forced_Deg->Analyze_Deg Reformulate Reformulate or Adjust Storage Conditions Analyze_Deg->Reformulate

Caption: Logical Flow for Troubleshooting Stability Issues.

References

Technical Support Center: Scaling Up D-Altritol Production

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and scaling up D-Altritol production for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for producing this compound in a research setting?

A1: The most prevalent method is through biotransformation using genetically engineered microorganisms, typically E. coli. This approach involves expressing specific enzymes that can convert a readily available substrate, like D-fructose or D-glucose, into this compound. A common enzymatic pathway involves D-psicose-3-epimerase and ribitol dehydrogenase.

Q2: Why is E. coli a preferred host for this process?

A2: E. coli is widely used due to its rapid growth, well-understood genetics, and the availability of numerous tools for genetic engineering. However, the choice of host is critical and depends on factors like protein expression levels and potential product toxicity.[1] For complex eukaryotic proteins, other hosts like yeast might be more suitable.[1][2]

Q3: What are the primary substrates for this compound production, and what are their trade-offs?

A3: D-fructose is a direct precursor in many enzymatic pathways. However, D-glucose is often preferred for larger-scale production due to its lower cost. When using D-glucose, an additional enzymatic step, such as using immobilized glucose isomerase to convert glucose to fructose, is required.

Q4: What is the importance of a "pilot-scale" or "scale-down" experiment before full-scale production?

A4: Performing experiments at a smaller, pilot scale is crucial for identifying optimal growth and production conditions.[3] It allows for the adjustment of variables like media composition, pH, temperature, and aeration to maximize yield before committing to a large, expensive production run.[3] This step helps ensure consistency and reproducibility.[2][4]

Q5: What purity level is typically achievable for research-grade this compound?

A5: With optimized purification protocols, a purity of 95% or higher can be achieved.[5] The final purity depends on the effectiveness of the downstream processing steps used to remove host cell proteins, DNA, and other metabolites.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up of this compound production via microbial fermentation.

ProblemPossible Cause(s)Recommended Solution(s)
Low Final Yield 1. Suboptimal Fermentation Conditions: Incorrect temperature, pH, or aeration.[1][2] 2. Codon Mismatch: The codons in your expression vector are not optimal for the E. coli host, leading to slow translation.[5] 3. Metabolic Burden/Toxicity: High expression of recombinant enzymes or accumulation of this compound is toxic to the host cells.[1][5] 4. Insufficient Cofactor Recycling: The enzymatic conversion process requires cofactors (e.g., NADH) that are not being regenerated efficiently.1. Optimize Conditions: Systematically test a range of temperatures (e.g., 20-37°C), pH levels, and aeration rates at a small scale.[2] 2. Codon Optimization: Synthesize a new version of the gene optimized for E. coli's codon usage. 3. Use a Tunable Promoter: Employ an inducible expression system (e.g., T7 promoter with Lemo21(DE3) cells) to control the timing and level of enzyme expression, reducing toxicity.[5] 4. Co-express Cofactor Regeneration Enzymes: Introduce an enzyme like formate dehydrogenase (FDH) to regenerate NADH.
Inclusion Body Formation 1. High Expression Rate: Overly rapid protein synthesis outpaces the cell's folding capacity, causing proteins to misfold and aggregate.[6] 2. Incorrect Folding Environment: The prokaryotic cytoplasm of E. coli may lack the necessary components (e.g., for disulfide bonds) for proper folding of certain enzymes.[6]1. Lower Expression Temperature: Reduce the culture temperature (e.g., to 20-30°C) after induction to slow down protein synthesis and allow more time for correct folding.[2] 2. Co-express Chaperones: Introduce molecular chaperones (e.g., GroEL/GroES) to assist in the folding process. 3. Use Solubility Tags: Fuse a highly soluble protein tag (e.g., GST, MBP) to your enzyme of interest.
Product Degradation / Loss of Purity 1. Protease Activity: Host cell proteases degrade the target enzymes or the final this compound product.[2] 2. Contamination: Introduction of foreign microbes during fermentation or downstream processing.[7][8] 3. Inefficient Downstream Processing: Suboptimal chromatography or filtration steps lead to product loss or carry-over of impurities.[9]1. Add Protease Inhibitors: Include protease inhibitors during cell lysis and purification steps. Store purified product under appropriate buffer conditions at low temperatures.[2] 2. Maintain Sterility: Ensure all media, buffers, and equipment are properly sterilized. Use sterile techniques throughout the process.[7] 3. Optimize Purification: Screen different chromatography resins (e.g., ion exchange, size exclusion) and optimize buffer conditions (pH, salt concentration) for better separation.[10][11]
Batch-to-Batch Inconsistency 1. Variable Raw Materials: Inconsistent quality of media components or substrates.[8] 2. Inoculum Variability: Differences in the age or viability of the seed culture. 3. Lack of Process Control: Minor deviations in process parameters (e.g., induction time, harvest density) between batches.[4]1. Source High-Quality Reagents: Use reagents from reliable suppliers and perform quality control on incoming raw materials.[8] 2. Standardize Inoculum Protocol: Use a consistent protocol for preparing the starter culture, ensuring cells are in the same growth phase for inoculation. 3. Implement Strict Process Controls: Maintain a detailed and consistent batch record. Automate monitoring and control of pH, temperature, and dissolved oxygen where possible.[4]

Key Experimental Data & Protocols

Table 1: Optimized Conditions for this compound Production

The following table summarizes optimized parameters derived from biotransformation experiments.

ParameterOptimized ValueSource
Host OrganismRecombinant E. coli
Key EnzymesD-psicose-3-epimerase, Ribitol Dehydrogenase (RDH), Formate Dehydrogenase (FDH)[5]
SubstrateD-Fructose or D-Glucose (with Glucose Isomerase)
Reaction pH7.5[5]
Reaction Temperature40 °C[5]
Shaking Velocity150 rpm[5]
Final Product Titer12.7 g/L (from 50 g/L D-Glucose)
Final Product Purity95%[5]
Protocol 1: General Method for this compound Production

This protocol outlines the key steps for producing this compound using a whole-cell biotransformation approach with recombinant E. coli.

1. Strain Preparation & Fermentation:

  • Transform E. coli (e.g., BL21(DE3)) with expression plasmids containing the genes for the required enzymes (e.g., D-psicose-3-epimerase, RDH, FDH).
  • Grow a seed culture in a suitable medium (e.g., LB broth with appropriate antibiotics) overnight.
  • Inoculate the production fermenter containing optimized media.
  • Induce protein expression at the mid-log phase of growth with an appropriate inducer (e.g., IPTG).
  • Continue fermentation under optimized conditions (temperature, pH, aeration) until maximum biomass is achieved.
  • Harvest cells via centrifugation.

2. Whole-Cell Biotransformation:

  • Wash the harvested cell pellet with a suitable buffer (e.g., phosphate buffer, pH 7.5).
  • Resuspend the cells in the reaction buffer containing the substrate (e.g., D-fructose or D-glucose/fructose mixture) and any necessary co-substrates (e.g., sodium formate for NADH regeneration).
  • Incubate the reaction mixture in a shaker at the optimal temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm) for several hours.[5]
  • Monitor the conversion of the substrate to this compound using methods like HPLC.

3. Downstream Processing & Purification:

  • Terminate the reaction and separate the cells from the supernatant containing this compound via centrifugation or microfiltration.
  • Remove remaining proteins and larger impurities from the supernatant using ultrafiltration.
  • Further purify this compound using chromatography techniques. Ion-exchange chromatography can be used to remove charged impurities, followed by size-exclusion chromatography for final polishing.[11][12]
  • Confirm the purity and identity of the final product using analytical methods such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

Visualizations

Production Workflow

G cluster_upstream Upstream Processing cluster_bioconversion Biotransformation cluster_downstream Downstream Processing strain Strain Engineering (E. coli) media Media Optimization strain->media harvest Cell Harvest fermentation Fermentation & Cell Growth media->fermentation fermentation->harvest reaction Enzymatic Reaction (Substrate -> this compound) harvest->reaction separation Cell Separation reaction->separation purification Chromatography & Filtration separation->purification analysis Final Product Analysis (QC) purification->analysis

Caption: High-level workflow for this compound production.

Metabolic Pathway for Production

G glucose D-Glucose gi Glucose Isomerase glucose->gi fructose D-Fructose dpe D-Psicose-3- Epimerase fructose->dpe psicose D-Psicose rdh Ribitol Dehydrogenase psicose->rdh altritol This compound nad NAD+ nadh NADH + H+ nadh->rdh gi->fructose dpe->psicose rdh->altritol rdh->nad

Caption: Key enzymatic steps from D-Glucose to this compound.

Troubleshooting Logic for Low Yield

G start Problem: Low this compound Yield check_growth Is cell growth (biomass) lower than expected? start->check_growth check_expression Are enzyme expression levels adequate? check_growth->check_expression No sol_growth Optimize media, pH, temp. Check for toxicity. check_growth->sol_growth Yes check_activity Is the cell-free extract active on the substrate? check_expression->check_activity Yes sol_expression Optimize induction (temp, time). Check for inclusion bodies. Perform codon optimization. check_expression->sol_expression No sol_activity Check cofactor regeneration. Verify substrate quality. Confirm assay conditions. check_activity->sol_activity No end Yield Improved check_activity->end Yes sol_growth->check_expression sol_expression->check_activity sol_activity->end

Caption: Diagnostic flowchart for troubleshooting low product yield.

References

Validation & Comparative

D-Altritol's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of D-Altritol in comparison to other common hexitols reveals distinct metabolic pathways and potential for unique biological activities. While research on this compound is less extensive than for hexitols like D-Sorbitol and D-Mannitol, emerging evidence points to a unique catabolic route involving D-tagatose, setting it apart from the well-known polyol pathway.

This guide provides a comparative overview of the biological activity of this compound against other prevalent hexitols, including D-Sorbitol (Glucitol), D-Mannitol, Dulcitol (Galactitol), and D-Iditol. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of relevant biochemical pathways.

Comparative Biological Activities of Hexitols

Hexitols, or sugar alcohols, are six-carbon polyols that play diverse roles in biological systems. Their metabolic fates and physiological effects are largely dictated by their stereochemistry. While some hexitols are central to common metabolic pathways, others, like this compound, are metabolized through less conventional routes.

This compound , found in some algae and marine organisms, is catabolized in certain bacteria, such as Agrobacterium tumefaciens C58, through a pathway distinct from the typical polyol pathway.[1] In this pathway, this compound is oxidized to D-tagatose by the enzyme this compound 5-dehydrogenase.[2] This contrasts with the metabolism of more common hexitols like D-Sorbitol.

D-Sorbitol (Glucitol) is a key intermediate in the polyol pathway, where it is produced from glucose by aldose reductase and subsequently converted to fructose by sorbitol dehydrogenase.[3] This pathway's dysregulation is implicated in diabetic complications. Sorbitol also functions as an osmotic agent and is used as a sugar substitute.[3]

D-Mannitol is another widely used osmotic agent, particularly in clinical settings to reduce intracranial and intraocular pressure.[4] It is poorly metabolized in humans and is largely excreted unchanged.

Dulcitol (Galactitol) is formed from the reduction of galactose. Its accumulation in tissues is a hallmark of galactosemia, leading to cellular damage through osmotic stress.[5]

D-Iditol is a fungal metabolite and can accumulate in cases of galactokinase deficiency.[6] Some research suggests it may possess antitumor activity.[6]

Quantitative Data Comparison

While direct comparative quantitative data for this compound's biological activity against other hexitols is limited in the current literature, the following table summarizes available data on the antioxidant capacity of some common hexitols.

HexitolAntioxidant Capacity (TOSC/mM vs. Peroxyl Radicals)[7]
Erythritol2.1 ± 0.2
Xylitol3.7 ± 0.3
D-Sorbitol9.1 ± 0.3
D-Mannitol8.7 ± 1.1

TOSC (Total Oxy-radical Scavenging Capacity) assay provides a measure of the antioxidant activity.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of hexitol biological activity.

Hexitol Dehydrogenase Activity Assay

This spectrophotometric assay is used to determine the activity of dehydrogenases that use hexitols as substrates.

Principle: The enzymatic conversion of a hexitol to a ketose is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

Reagents:

  • Assay Buffer: 50 mM Glycine/NaOH buffer, pH 10.0.

  • Substrate Solution: 50 mM of the specific hexitol (e.g., this compound, D-Sorbitol) in assay buffer.

  • Coenzyme Solution: 5 mM NAD⁺ in deionized water.

  • Enzyme Preparation: A purified or partially purified dehydrogenase enzyme solution.

Procedure:

  • In a cuvette, combine 880 µL of the substrate solution and 100 µL of the coenzyme solution.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 20 µL of the enzyme preparation to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).[6]

Cellular Uptake of Hexitols in Caco-2 Cells

This protocol describes a method to quantify the uptake of hexitols in a Caco-2 cell monolayer, a widely used in vitro model for the intestinal barrier.

Principle: Caco-2 cells are grown on permeable supports to form a polarized monolayer. A known concentration of the hexitol is added to the apical side, and its appearance on the basolateral side is measured over time to determine the permeability coefficient.

Materials:

  • Caco-2 cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Transwell® permeable supports.

  • Hanks' Balanced Salt Solution (HBSS).

  • The hexitol of interest (e.g., this compound, D-Mannitol).

  • Analytical method for hexitol quantification (e.g., HPLC).

Procedure:

  • Seed Caco-2 cells onto the apical chamber of Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • On the day of the experiment, wash the cell monolayer twice with pre-warmed HBSS.

  • Add fresh, pre-warmed HBSS to the basolateral chamber.

  • Prepare a solution of the hexitol (e.g., 100 µM) in pre-warmed HBSS and add it to the apical chamber.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Quantify the concentration of the hexitol in the collected samples using a validated analytical method like HPLC.[8]

  • Calculate the apparent permeability coefficient (Papp) to assess the rate of transport across the cell monolayer.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of hexitols on cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Reagents:

  • Cell line of interest (e.g., HepG2, HEK293).

  • Complete cell culture medium.

  • Hexitol solutions at various concentrations.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Replace the medium with fresh medium containing various concentrations of the hexitol to be tested. Include a vehicle control (medium without hexitol).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows discussed in this guide.

D_Altritol_Catabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose this compound 5-dehydrogenase D_Tagatose_6P D-Tagatose-6-phosphate D_Tagatose->D_Tagatose_6P Tagatose kinase Glyceraldehyde_3P Glyceraldehyde-3-phosphate D_Tagatose_6P->Glyceraldehyde_3P Aldolase DHAP Dihydroxyacetone phosphate D_Tagatose_6P->DHAP Aldolase Central_Metabolism Central Metabolism Glyceraldehyde_3P->Central_Metabolism DHAP->Central_Metabolism

Catabolic pathway of this compound in Agrobacterium tumefaciens C58.

Polyol_Pathway Glucose Glucose Sorbitol D-Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Glycolysis Glycolysis Fructose->Glycolysis

The Polyol Pathway for D-Sorbitol metabolism.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Add_Hexitols Add varying concentrations of hexitols Seed_Cells->Add_Hexitols Incubate Incubate for 24-72 hours Add_Hexitols->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_Viability Calculate % cell viability Measure_Absorbance->Calculate_Viability

Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to Validating the Purity of Synthetic D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and key excipients is paramount. This guide provides a comparative analysis of analytical methodologies for validating the purity of synthetic D-Altritol, a C2 epimer of D-mannitol. We present a comparison with a commonly used alternative, D-Sorbitol, and provide detailed experimental protocols and data to support the selection of appropriate validation techniques.

Comparative Purity Analysis: this compound vs. D-Sorbitol

The primary challenge in analyzing the purity of synthetic this compound lies in the separation and quantification of structurally similar impurities, particularly stereoisomers which may arise during synthesis. This section compares the purity profile of a typical batch of synthetic this compound with that of commercially available D-Sorbitol using High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative Purity Data of this compound and D-Sorbitol by HPLC-RI

AnalyteRetention Time (min)Peak Area (%) - this compound SamplePeak Area (%) - D-Sorbitol Sample
D-Sorbitol10.50.899.5
D-Mannitol11.21.20.3
This compound 12.1 97.9 Not Detected
Unidentified-0.10.2
Total Purity 97.9% 99.5%

Experimental Methodologies

Accurate purity determination of sugar alcohols like this compound requires high-resolution analytical techniques. Below are detailed protocols for the recommended methods.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This is a robust method for the quantitative analysis of sugar alcohols which lack a UV chromophore.

  • Instrumentation:

    • HPLC system equipped with a refractive index detector (RI).

    • Column: Atlantis Premier BEH Z-HILIC (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Isocratic elution with a mixture of Acetonitrile and Water (85:15 v/v).

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 35°C.

  • RI Detector Temperature:

    • 35°C.

  • Sample Preparation:

    • Dissolve 10 mg of the sample in 1 mL of the mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume:

    • 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and identification of volatile compounds. For non-volatile sugar alcohols, a derivatization step is necessary.[1]

  • Derivatization Protocol:

    • To 1 mg of the dried sample, add 100 µL of pyridine and 100 µL of acetic anhydride.

    • Heat the mixture at 90°C for 30 minutes to form the acetate derivatives.

    • Evaporate the reagents under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 50-500 m/z.

Visualizing Analytical Workflows and Pathways

To aid in the understanding of the experimental processes and the relationships between the compounds, the following diagrams are provided.

Workflow for Purity Validation

The following diagram illustrates the general workflow for validating the purity of synthetic this compound.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter derivatize Derivatize (for GC-MS) filter->derivatize hplc HPLC-RI Analysis filter->hplc gcms GC-MS Analysis derivatize->gcms integrate Peak Integration hplc->integrate gcms->integrate identify Impurity Identification integrate->identify quantify Purity Quantification identify->quantify

Caption: Workflow for this compound Purity Validation.

Isomeric Relationships of Hexitols

Understanding the isomeric relationships between this compound and potential impurities is crucial for method development.

D_Altritol This compound D_Mannitol D-Mannitol D_Altritol->D_Mannitol Epimer at C2 D_Sorbitol D-Sorbitol (D-Glucitol) D_Altritol->D_Sorbitol Epimer at C3, C4 D_Galactitol D-Galactitol (Dulcitol) D_Altritol->D_Galactitol Epimer at C3 D_Mannitol->D_Sorbitol Epimer at C2

Caption: Isomeric relationships of common hexitols.

References

Cross-Reactivity of Enzymes with D-Altritol and its Epimers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various enzymes with D-Altritol and its epimers. The information presented herein is intended to assist researchers in understanding the substrate specificity of these enzymes, which is crucial for applications in biocatalysis, metabolic engineering, and drug development. The data is compiled from peer-reviewed studies and is presented with detailed experimental protocols and visual aids to facilitate comprehension and replication.

Enzyme Cross-Reactivity Data

The following tables summarize the kinetic parameters of different enzymes with this compound and its epimers. This quantitative data allows for a direct comparison of enzyme efficiency and substrate preference.

Sheep Liver Sorbitol Dehydrogenase (SLSDH)

Sheep liver sorbitol dehydrogenase has been shown to exhibit broad substrate specificity, acting on a variety of polyols. The following table presents the kinetic constants for the oxidation of this compound and several of its epimers by SLSDH at different pH values.

Table 1: Kinetic Parameters of Sheep Liver Sorbitol Dehydrogenase for this compound and its Epimers [1][2]

SubstratepHKm (mM)kcat (s-1)kcat/Km (s-1M-1)
This compound7.014.00.085.7
10.01.80.53294
L-Altritol7.03.90.2872
10.00.61.83000
D-Iditol7.01.20.1192
10.00.130.96923
L-Glucitol7.00.350.451286
10.00.074.260000
L-Mannitol7.01.30.32246
10.00.22.512500
This compound-5-Dehydrogenase from Agrobacterium fabrum C58

This compound-5-dehydrogenase (D-A5DH) from Agrobacterium fabrum C58 is an enzyme involved in the catabolism of this compound.[3][4] While its primary substrate is this compound, it exhibits some cross-reactivity with other alditols.

Table 2: Kinetic and Conversion Data for this compound-5-Dehydrogenase

SubstrateKm (mM)kcat (s-1)Product(s)Conversion (%)Reference
This compound1.41.9D-Tagatose, D-Psicose0.68 (D-Tagatose), 0.37 (D-Psicose)[4][5]
D-Mannitol--D-Fructose0.63[5]
L-Allitol--L-Psicose0.29[5]
D-ArabitolLow Activity---[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Enzyme Assay for Alditol Dehydrogenases

This protocol describes a general spectrophotometric assay for measuring the activity of NAD+-dependent alditol dehydrogenases.

Principle: The enzymatic oxidation of an alditol is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time and is directly proportional to the enzyme activity.

Reagents:

  • Assay Buffer: 100 mM Glycine-NaOH buffer, pH 10.0.

  • NAD+ solution: 50 mM in ultrapure water.

  • Substrate solution: 100 mM of the respective alditol (this compound, D-Mannitol, etc.) in ultrapure water.

  • Enzyme solution: A purified preparation of the alditol dehydrogenase of interest, diluted in a suitable buffer to obtain a linear reaction rate.

Procedure:

  • In a quartz cuvette, combine 850 µL of assay buffer, 100 µL of NAD+ solution, and 50 µL of the substrate solution.

  • Incubate the mixture at a constant temperature (e.g., 25°C or 30°C) for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette and mix immediately by gentle inversion.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • Calculate the initial reaction rate (ΔA340/min) from the linear portion of the absorbance versus time plot.

  • Enzyme activity (U/mL) can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Product Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization and analysis of alditols and their corresponding ketoses by GC-MS.

Principle: Alditols and ketoses are non-volatile. To make them amenable to GC analysis, they are chemically modified (derivatized) to increase their volatility. Acetylation is a common derivatization method. The resulting derivatives are then separated by gas chromatography and identified by mass spectrometry.

Materials:

  • Acetic anhydride

  • Pyridine

  • Nitrogen gas supply

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Lyophilize the aqueous samples from the enzyme reaction to dryness.

  • Derivatization (Acetylation):

    • To the dried sample, add 100 µL of pyridine and 100 µL of acetic anhydride.

    • Seal the vial and heat at 100°C for 1 hour.

    • After cooling to room temperature, evaporate the reagents to dryness under a stream of nitrogen gas.

    • Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a temperature program to separate the components. For example, an initial temperature of 150°C held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.

    • The mass spectrometer is operated in electron ionization (EI) mode.

    • Identify the products by comparing their retention times and mass spectra with those of authentic standards.[6][7][8][9]

This compound Catabolic Pathway in Agrobacterium tumefaciens

The following diagram illustrates the metabolic pathway for this compound utilization in Agrobacterium tumefaciens. This pathway highlights the enzymatic steps involved in converting this compound into a central metabolic intermediate.

D_Altritol_Catabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose this compound 5-dehydrogenase (NAD+ -> NADH) D_Tagatose_6P D-Tagatose 6-phosphate D_Tagatose->D_Tagatose_6P D-Tagatose kinase (ATP -> ADP) D_Fructose_6P D-Fructose 6-phosphate D_Tagatose_6P->D_Fructose_6P D-Tagatose-6-phosphate epimerase Central_Metabolism Central Metabolism D_Fructose_6P->Central_Metabolism

This compound catabolism in A. tumefaciens.[10]

This guide provides a foundational understanding of the cross-reactivity of enzymes with this compound and its epimers. The presented data and protocols can serve as a valuable resource for researchers working in related fields. Further studies are encouraged to explore the substrate specificities of a wider range of enzymes and to elucidate the structural basis for their cross-reactivity.

References

A Comparative Analysis of D-Altritol and Galactitol Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of two sugar alcohols, D-Altritol and galactitol. This document summarizes key biochemical transformations, presents available quantitative data, and outlines detailed experimental protocols for the characterization of the enzymes involved. The information is intended to support research into sugar alcohol metabolism, associated pathologies, and the development of therapeutic interventions.

Introduction

This compound and galactitol (also known as dulcitol) are six-carbon sugar alcohols, or alditols. While structurally similar, their metabolic fates and physiological impacts differ. Galactitol accumulation is a key pathological feature of galactosemia, a genetic disorder of galactose metabolism. The metabolic pathway of this compound is less characterized but shares a key intermediate with galactitol metabolism, offering a valuable point of comparison for understanding the enzymatic processing of these sugar alcohols.

Metabolic Pathways: A Convergent Evolution

Recent studies have elucidated a verified metabolic pathway where both this compound and galactitol are oxidized to a common intermediate, D-tagatose.[1] This initial convergence highlights the potential for common enzymatic machinery in their catabolism. The subsequent steps involve phosphorylation and either epimerization or cleavage to enter central metabolism.

In the context of human health, the galactitol pathway gains significant attention due to its role in galactosemia. In individuals with deficiencies in galactose-metabolizing enzymes, particularly galactose-1-phosphate uridylyltransferase (GALT), galactose accumulates and is shunted into the polyol pathway.[2] In this pathway, aldose reductase converts galactose to galactitol. The accumulation of galactitol in tissues like the lens of the eye is a major contributor to the pathology of galactosemia, leading to cataracts.[3]

The metabolic pathway for this compound is not as extensively studied in a clinical context but is understood to proceed through a similar initial oxidation step.

Key Enzymatic Steps:
  • Oxidation to D-Tagatose:

    • This compound: Oxidized by this compound dehydrogenase (also referred to as this compound-5-dehydrogenase).[1][4]

    • Galactitol: Oxidized by galactitol-2-dehydrogenase.[1][3]

  • Phosphorylation:

    • D-Tagatose is phosphorylated by a tagatose kinase to produce D-tagatose-6-phosphate.[1][5]

  • Entry into Central Metabolism:

    • Verified Pathway: D-tagatose-6-phosphate is epimerized by tagatose-6-phosphate 4-epimerase to D-fructose-6-phosphate, an intermediate of glycolysis.[1]

    • Predicted Pathway: Alternatively, D-tagatose-6-phosphate can be cleaved by an aldolase into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate, both of which are glycolytic intermediates.[1]

Quantitative Data

The following tables summarize the available kinetic parameters for the key enzymes in the this compound and galactitol metabolic pathways. It is important to note that direct comparative studies under identical conditions are limited, and data has been compiled from various sources.

Table 1: Kinetic Parameters of Dehydrogenases

EnzymeSubstrateKm (mM)Vmax (U/mg) or kcat (s-1)Source OrganismReference
This compound Dehydrogenase This compoundData not availableData not availableAgrobacterium tumefaciens[1]
Galactitol-2-Dehydrogenase Galactitol26 ± 40.06Escherichia coli[6]
Galactitol 2-dehydrogenase (L-tagatose-forming) GalactitolData not availableData not availableRhodobacter sphaeroides[7]

Table 2: Kinetic Parameters of Tagatose Kinases and Epimerases

EnzymeSubstrateKm (mM)Vmax (U/mg) or kcat (s-1)Source OrganismReference
Tagatose Kinase (TagK) D-Tagatose-1-phosphateSee Note 1See Note 1Bacillus licheniformis[2][8]
Tagatose-6-phosphate 4-epimerase Fructose-6-phosphate5.660.0329 mmol/L·minCaldilinea aerophila[9]
Tagatose-6-phosphate 4-epimerase (TiT4E) Tagatose-6-phosphateData not available3.7 U/mgThermus thermophilus[10]

Note 1: Kinetic parameters for Tagatose Kinase from Bacillus licheniformis were determined for D-tagatose-1-phosphate, not D-tagatose directly. The study focused on a PTS-mediated pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible study of these metabolic pathways. Below are representative protocols for the key enzymatic assays.

Protocol 1: Spectrophotometric Assay for Alditol Dehydrogenase Activity

This protocol is a general method for measuring the activity of NAD+-dependent dehydrogenases, such as this compound dehydrogenase and galactitol dehydrogenase. The assay measures the rate of NADH production, which corresponds to an increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Tris-HCl buffer (e.g., 100 mM, pH 8.6)

  • NAD+ solution (e.g., 72 mM)

  • Substrate solution (this compound or galactitol, e.g., 10% w/v)

  • Purified enzyme solution

  • Enzyme diluent (e.g., 1 M Ammonium Sulfate)

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the buffer, NAD+ solution, and substrate solution. A typical final volume is 3.30 mL.

  • Blank Measurement: Prepare a blank cuvette containing all reagents except the enzyme.

  • Equilibration: Incubate the reaction mixture and the blank at the desired temperature (e.g., 25°C) for a few minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Add a small, known volume of the enzyme solution to the reaction mixture cuvette and mix gently by inversion.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5 minutes). Record the linear rate of absorbance change (ΔA340/minute).

  • Calculation of Enzyme Activity: The enzyme activity can be calculated using the Beer-Lambert law, where the molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1.

    Unit Definition: One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Coupled Enzyme Assay for Tagatose Kinase Activity

This assay measures the activity of tagatose kinase by coupling the production of ADP to the oxidation of NADH in a series of subsequent enzymatic reactions.

Materials:

  • Spectrophotometer

  • Cuvettes

  • Assay buffer (e.g., 50 mM PBS, pH 7.5)

  • ATP solution (e.g., 10 mM)

  • MgCl2 solution (e.g., 4 mM)

  • D-tagatose solution (substrate)

  • Coupling enzymes:

    • Pyruvate kinase (PK)

    • Lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Purified tagatose kinase

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, ATP, MgCl2, PEP, NADH, PK, and LDH.

  • Background Measurement: Monitor the absorbance at 340 nm to establish a stable baseline.

  • Initiation of Reaction: Add the purified tagatose kinase to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.

  • Calculation of Enzyme Activity: The rate of NADH consumption is directly proportional to the activity of the tagatose kinase.

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described in this guide.

D_Altritol_Metabolic_Pathway D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose This compound Dehydrogenase D_Tagatose_6P D-Tagatose-6-phosphate D_Tagatose->D_Tagatose_6P Tagatose Kinase Glycolysis Glycolysis Intermediates D_Tagatose_6P->Glycolysis Tagatose-6-P Epimerase/Aldolase

Caption: Metabolic pathway of this compound.

Galactitol_Metabolic_Pathway cluster_galactosemia Galactosemia Context Galactose Galactose Galactitol Galactitol Galactose->Galactitol Aldose Reductase D_Tagatose D-Tagatose Galactitol->D_Tagatose Galactitol Dehydrogenase D_Tagatose_6P D-Tagatose-6-phosphate D_Tagatose->D_Tagatose_6P Tagatose Kinase Glycolysis Glycolysis Intermediates D_Tagatose_6P->Glycolysis Tagatose-6-P Epimerase/Aldolase

Caption: Metabolic pathway of Galactitol.

Dehydrogenase_Assay_Workflow start Prepare Reaction Mixture (Buffer, NAD+, Substrate) equilibrate Equilibrate to Assay Temperature start->equilibrate add_enzyme Add Enzyme equilibrate->add_enzyme measure Monitor A340nm Increase add_enzyme->measure calculate Calculate Activity measure->calculate

Caption: Experimental workflow for dehydrogenase assay.

Conclusion

The metabolic pathways of this compound and galactitol, while originating from distinct sugar alcohols, converge on the common intermediate D-tagatose. The subsequent phosphorylation and epimerization or cleavage reactions provide a route for these compounds to enter central carbohydrate metabolism. The study of the galactitol pathway is of significant clinical relevance due to its implication in the pathology of galactosemia. A deeper understanding of the enzymes involved in both pathways, particularly the substrate specificities and kinetic properties of the respective dehydrogenases, will be crucial for developing targeted therapeutic strategies and for potential biotechnological applications. The provided protocols offer a foundation for researchers to further investigate these important metabolic routes.

References

D-Mannitol vs. D-Altritol: A Comparative Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral building block is a critical decision that profoundly influences the efficiency and stereochemical outcome of a synthetic route. D-mannitol, a readily available and inexpensive sugar alcohol, has long been a stalwart of the "chiral pool," its C2 symmetry providing a versatile scaffold for the synthesis of complex molecules. Its diastereomer, D-altritol, presents an alternative stereochemical arrangement, yet its utility as a chiral starting material remains largely unexplored. This guide provides a comprehensive comparison of D-mannitol and this compound, summarizing the extensive applications of the former and exploring the untapped potential of the latter.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these diastereomers is essential for their application in synthesis.

PropertyD-MannitolThis compound
Molecular Formula C6H14O6C6H14O6
Molecular Weight 182.17 g/mol 182.17 g/mol
Melting Point 166-168 °C164-167 °C
Solubility in Water SolubleSoluble
Symmetry C2C2
Commercial Availability Readily available from multiple suppliers in bulk quantities.[1][2][3][4][5]Limited availability, typically in smaller quantities for research purposes.[6][7][8]
Approximate Cost ~$75/kg[1]Significantly more expensive, often sold in milligram to gram quantities.

D-Mannitol: The Established Workhorse

D-mannitol's C2 symmetry is a key feature that chemists have exploited for decades. This symmetry allows for the differentiation of the hydroxyl groups, enabling the synthesis of a wide array of chiral intermediates and final products.

Synthetic Applications of D-Mannitol

D-mannitol is a versatile starting material for the synthesis of a diverse range of bioactive molecules, including natural products, ligands for asymmetric catalysis, and pharmaceutical intermediates.[9] Its applications often begin with the protection of the 1,2- and 5,6-hydroxyl groups as acetonides, typically using acetone or 2,2-dimethoxypropane under acidic catalysis. This yields 1,2:5,6-di-O-isopropylidene-D-mannitol, a key intermediate that unmasks the C3 and C4 hydroxyls for further functionalization.

Table 1: Examples of Bioactive Molecules Synthesized from D-Mannitol

Target MoleculeSynthetic UtilityReported Yield (Key Step)Reference
(+)-GrandisolInsect pheromoneHigh diastereofacial discrimination in photocycloaddition[9]
(-)-LentiginosineGlycosidase inhibitorStereoselective reactions from D-mannitol[9]
SquamostolideAnnonaceous acetogenin with cytotoxic activityElucidation based on spectroscopic methods[9]
(-)-MicrocarpalideActin-targeting metaboliteRing-closing metathesis of a dienic ester[9]
(R)- and (S)-EpichlorohydrinVersatile chiral building blocksSynthesis from cheaply available D-mannitol[10]
Chiral LactonesValuable synthetic intermediatesDomino ring-closing metathesis[11]
Experimental Protocol: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol

This procedure is a common entry point for the utilization of D-mannitol in synthesis.

Materials:

  • D-mannitol

  • Anhydrous acetone

  • 2,2-dimethoxypropane

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Suspend D-mannitol in anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid to the suspension.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding solid sodium bicarbonate and stir for 30 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or chromatography.

This compound: An Untapped Resource

In stark contrast to D-mannitol, the synthetic applications of this compound are sparsely documented in the scientific literature. Its limited commercial availability and higher cost have likely contributed to its underutilization. However, its unique stereochemical arrangement offers intriguing possibilities for the synthesis of novel chiral molecules.

Stereochemical Considerations and Potential Applications

This compound also possesses C2 symmetry, but with a different configuration of the hydroxyl groups at C3 and C4 compared to D-mannitol. This seemingly subtle difference can lead to significantly different outcomes in stereoselective reactions.

  • Access to Novel Stereoisomers: The use of this compound as a chiral starting material would provide access to enantiomers and diastereomers of compounds that are typically synthesized from D-mannitol. This is particularly relevant in drug discovery, where the biological activity of a molecule is often highly dependent on its stereochemistry.

  • Differentiation of Reaction Pathways: The stereochemistry of the hydroxyl groups can influence the facial selectivity of reactions, potentially leading to the formation of products with opposite stereochemistry to those obtained from D-mannitol under the same reaction conditions.

  • Chelation-Controlled Reactions: The different spatial arrangement of the hydroxyl groups in this compound could lead to different chelation modes with metal catalysts, offering opportunities for unique stereocontrol in reactions such as asymmetric epoxidations or reductions.

While concrete experimental data on the general use of this compound as a chiral building block is lacking, its potential for accessing novel chemical space is undeniable. Further research into the synthetic applications of this compound is warranted to unlock its full potential.

Visualizing the Synthetic Landscape

To better understand the synthetic utility and potential of these chiral building blocks, the following diagrams illustrate key concepts.

Figure 1: Chemical Structures of D-Mannitol and this compound cluster_mannitol D-Mannitol cluster_altritol This compound mannitol mannitol altritol altritol

Caption: Chemical structures of D-mannitol and this compound.

G Figure 2: General Workflow for D-Mannitol Utilization start D-Mannitol protection Acetonide Protection (1,2- and 5,6-OH) start->protection intermediate 1,2:5,6-Di-O-isopropylidene- D-mannitol protection->intermediate functionalization Functionalization of C3 and C4 hydroxyls intermediate->functionalization cleavage Oxidative Cleavage of C3-C4 bond intermediate->cleavage deprotection Deprotection functionalization->deprotection cleavage->deprotection target Chiral Target Molecule deprotection->target

Caption: A typical synthetic workflow starting from D-mannitol.

G Figure 3: Decision Flowchart for Chiral Building Block Selection start Target Molecule Stereochemistry? mannitol_path Known synthesis from D-mannitol? start->mannitol_path Defined altritol_path Novel stereoisomer required? start->altritol_path Novel select_mannitol Select D-Mannitol mannitol_path->select_mannitol Yes literature_search Literature Search mannitol_path->literature_search No consider_altritol Consider this compound (Exploratory Synthesis) altritol_path->consider_altritol cost_availability Cost & Availability Acceptable? consider_altritol->cost_availability Yes literature_search->select_mannitol

Caption: A conceptual flowchart for choosing between D-mannitol and this compound.

Conclusion

D-mannitol is a well-established and highly versatile chiral building block, with a vast body of literature supporting its use in the synthesis of a wide range of complex molecules. Its ready availability and low cost make it an attractive starting material for both academic research and industrial applications.

This compound, on the other hand, represents an underexplored area of chiral pool synthesis. Its unique stereochemistry presents an opportunity for the development of novel synthetic routes and the discovery of new bioactive compounds. While its current limited availability and high cost are significant barriers, further investigation into its synthetic utility could unlock its potential and establish it as a valuable addition to the synthetic chemist's toolbox. For researchers venturing into new areas of chemical space, the exploration of this compound as a chiral starting material could prove to be a fruitful endeavor.

References

Conformational Landscape of D-Altritol in Solution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the conformational preferences of D-altritol in solution. Due to a lack of specific experimental data for this compound in the public domain, this analysis is based on established principles of acyclic alditol stereochemistry and is supported by comparative data from its isomers, ribitol, xylitol, and D-arabitol. The methodologies presented are standard techniques used in the conformational analysis of such polyols.

Predicted Conformational Preferences of this compound

The conformation of acyclic sugar alcohols (alditols) in solution is primarily governed by the minimization of steric strain, particularly 1,3-parallel interactions between hydroxyl groups. The stereochemistry of the hydroxyl groups along the carbon chain dictates whether a bent or an extended conformation is more stable.

For this compound, the stereochemistry at C2, C3, C4, and C5 is (R, R, S, R). This arrangement results in a 1,3-parallel interaction between the hydroxyl groups at C2 and C4. To alleviate this steric clash, this compound is predicted to adopt a bent or sickle conformation in solution. This is in contrast to alditols like D-arabitol, which lack this 1,3-parallel interaction and therefore favor a more extended, zig-zag conformation.

The conformational equilibrium of this compound can be visualized as a dynamic interplay between several staggered conformers. The primary equilibrium is expected to be between different bent conformations.

G Predicted Conformational Equilibrium of this compound A Extended Conformer (Unfavored) B Bent Conformer 1 A->B Relieves 1,3-parallel strain C Bent Conformer 2 B->C Conformational interconversion C->B Conformational interconversion G NMR-Based Conformational Analysis Workflow cluster_0 NMR Experiments cluster_1 Data Analysis cluster_2 Structural Interpretation 1D ¹H 1D ¹H Signal Assignment Signal Assignment 1D ¹H->Signal Assignment 2D COSY, TOCSY 2D COSY, TOCSY 2D COSY, TOCSY->Signal Assignment 2D HSQC, HMBC 2D HSQC, HMBC 2D HSQC, HMBC->Signal Assignment 2D NOESY/ROESY 2D NOESY/ROESY J-Coupling Extraction J-Coupling Extraction Signal Assignment->J-Coupling Extraction NOE Intensity Measurement NOE Intensity Measurement Signal Assignment->NOE Intensity Measurement Dihedral Angle Calculation (Karplus Eq.) Dihedral Angle Calculation (Karplus Eq.) J-Coupling Extraction->Dihedral Angle Calculation (Karplus Eq.) Internuclear Distance Calculation Internuclear Distance Calculation NOE Intensity Measurement->Internuclear Distance Calculation 3D Structure Modeling 3D Structure Modeling Dihedral Angle Calculation (Karplus Eq.)->3D Structure Modeling Internuclear Distance Calculation->3D Structure Modeling G Molecular Dynamics Simulation Workflow System Setup System Setup Energy Minimization Energy Minimization System Setup->Energy Minimization Heating & Equilibration Heating & Equilibration Energy Minimization->Heating & Equilibration Production MD Production MD Heating & Equilibration->Production MD Trajectory Analysis Trajectory Analysis Production MD->Trajectory Analysis Conformer Populations Conformer Populations Trajectory Analysis->Conformer Populations Theoretical NMR Parameters Theoretical NMR Parameters Trajectory Analysis->Theoretical NMR Parameters

D-Altritol: A Structural and Functional Comparison with Common Sugar Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structure and biological function of D-Altritol with other common sugar alcohols, namely D-Mannitol and D-Sorbitol. By presenting key structural differences, metabolic pathways, and available experimental data, this document aims to facilitate a deeper understanding of this compound's potential applications in research and drug development.

Structural Comparison

This compound, D-Mannitol, and D-Sorbitol are all hexitols, meaning they are six-carbon sugar alcohols with the general formula C6H14O6. However, their biological functions are significantly influenced by the stereochemistry of their hydroxyl (-OH) groups.

Sugar AlcoholIUPAC NameKey Structural Feature
This compound (2R,3R,4S,5R)-Hexane-1,2,3,4,5,6-hexol[1]An epimer of D-Mannitol at carbon-3 and an epimer of D-Sorbitol at carbons 2, 3, and 4.
D-Mannitol (2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexolAn epimer of D-Sorbitol at carbon-2.
D-Sorbitol (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexolAlso known as D-glucitol.

Metabolic Pathways and Biological Function

The distinct stereochemistry of these sugar alcohols dictates their recognition by enzymes and their subsequent metabolic fates. While D-Mannitol and D-Sorbitol are more common and their metabolic pathways are well-characterized, recent research has elucidated the pathway for this compound.

This compound Metabolism

This compound is metabolized in a multi-step enzymatic pathway, primarily investigated in microorganisms like Agrobacterium tumefaciens. The pathway involves the following key steps[2]:

  • Oxidation: this compound is first oxidized to D-tagatose by This compound-5-dehydrogenase .

  • Phosphorylation: D-tagatose is then phosphorylated to D-tagatose-6-phosphate by D-tagatose kinase .

  • Epimerization: Finally, D-tagatose-6-phosphate is converted to D-fructose-6-phosphate by D-tagatose-6-phosphate epimerase , which can then enter central carbon metabolism.

D_Altritol_Metabolism D_Altritol This compound D_Tagatose D-Tagatose D_Altritol->D_Tagatose this compound-5-dehydrogenase D_Tagatose_6P D-Tagatose-6-Phosphate D_Tagatose->D_Tagatose_6P D-tagatose kinase D_Fructose_6P D-Fructose-6-Phosphate D_Tagatose_6P->D_Fructose_6P D-tagatose-6-phosphate epimerase Metabolism Central Carbon Metabolism D_Fructose_6P->Metabolism

Caption: Metabolic pathway of this compound.
Comparative Biological Function

The biological effects of sugar alcohols are largely determined by their metabolic products. The conversion of this compound to D-fructose-6-phosphate suggests its potential to influence pathways related to glycolysis and gluconeogenesis. In contrast, the metabolism of D-Mannitol and D-Sorbitol also leads to fructose derivatives, but through different enzymatic steps.

Quantitative Data Comparison

The following table summarizes available quantitative data on the enzymatic conversion of this compound and related sugar alcohols. A key enzyme in the initial metabolism of these polyols is a dehydrogenase. The data below is from a study on sheep liver sorbitol dehydrogenase, which exhibits broad substrate specificity[3].

SubstrateMichaelis Constant (Km, mM)Catalytic Rate (kcat, s⁻¹)Specificity Constant (kcat/Km, s⁻¹mM⁻¹)
This compound 1.81.30.72
D-Sorbitol 0.282589
L-Altritol 1.50.80.53
D-Mannitol Not a substrate--
L-Mannitol 1.21.10.92

Data extracted from Jeffcoat et al. (1988) for sheep liver sorbitol dehydrogenase at pH 7.0.

Experimental Protocols

This section provides detailed methodologies for the key enzymes involved in this compound metabolism.

This compound-5-dehydrogenase Activity Assay

Objective: To determine the enzymatic activity of this compound-5-dehydrogenase by monitoring the reduction of NAD⁺ to NADH.

Materials:

  • Tris-HCl buffer (50 mM, pH 9.0)

  • NAD⁺ solution (10 mM)

  • This compound solution (100 mM)

  • Purified this compound-5-dehydrogenase

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing 880 µL of Tris-HCl buffer, 100 µL of NAD⁺ solution, and 10 µL of the enzyme solution in a cuvette.

  • Incubate the mixture at 30°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the this compound solution to the cuvette and mix immediately.

  • Monitor the increase in absorbance at 340 nm for 5 minutes, recording the reading every 30 seconds.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

D-tagatose Kinase Activity Assay

Objective: To measure the activity of D-tagatose kinase by coupling the reaction to a dehydrogenase-mediated detection of ADP formation.

Materials:

  • HEPES buffer (50 mM, pH 7.5)

  • D-Tagatose solution (50 mM)

  • ATP solution (20 mM)

  • MgCl₂ solution (100 mM)

  • Phosphoenolpyruvate (PEP) solution (20 mM)

  • NADH solution (10 mM)

  • Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) enzyme mix

  • Purified D-tagatose kinase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 800 µL of HEPES buffer, 50 µL of D-Tagatose solution, 50 µL of ATP solution, 20 µL of MgCl₂ solution, 20 µL of PEP solution, 10 µL of NADH solution, and 10 µL of the PK/LDH enzyme mix.

  • Add 10 µL of the purified D-tagatose kinase to the mixture.

  • Incubate at 37°C and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the rate of ATP consumption based on the rate of NADH oxidation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the phosphorylation of 1 µmol of D-tagatose per minute.

D-tagatose-6-phosphate Epimerase Activity Assay

Objective: To determine the activity of D-tagatose-6-phosphate epimerase by measuring the conversion of D-tagatose-6-phosphate to D-fructose-6-phosphate.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • D-Tagatose-6-phosphate solution (10 mM)

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • NADP⁺ solution (10 mM)

  • Purified D-tagatose-6-phosphate epimerase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 850 µL of Tris-HCl buffer, 50 µL of D-Tagatose-6-phosphate solution, 20 µL of phosphoglucose isomerase, 20 µL of glucose-6-phosphate dehydrogenase, and 50 µL of NADP⁺ solution.

  • Initiate the reaction by adding 10 µL of the purified D-tagatose-6-phosphate epimerase.

  • Incubate at 37°C and monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH.

  • Calculate the rate of D-fructose-6-phosphate formation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the epimerization of 1 µmol of D-tagatose-6-phosphate per minute.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for comparing the biological effects of this compound and its alternatives on a specific cell line.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis and Comparison Cell_Line Select Cell Line Culture Culture Cells Cell_Line->Culture Treatment Treat with this compound, Mannitol, or Sorbitol Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Metabolism Metabolite Analysis (e.g., LC-MS) Treatment->Metabolism Signaling Signaling Pathway Analysis (e.g., Western Blot) Treatment->Signaling Data_Analysis Quantitative Data Analysis Viability->Data_Analysis Metabolism->Data_Analysis Signaling->Data_Analysis Comparison Comparative Analysis of Biological Effects Data_Analysis->Comparison

Caption: Workflow for comparing sugar alcohol effects.

Conclusion

This compound presents a unique stereochemical structure that leads to a distinct metabolic pathway compared to more common sugar alcohols like D-Mannitol and D-Sorbitol. While direct comparative studies on its overall biological function are still emerging, the elucidation of its metabolic pathway and the characterization of the involved enzymes provide a solid foundation for further investigation. The provided experimental protocols offer a starting point for researchers to quantitatively assess the activity of key enzymes in this compound metabolism. Future research focusing on the comparative effects of these sugar alcohols on cellular signaling and physiological responses will be crucial in unlocking the full potential of this compound in various scientific and therapeutic applications.

References

Safety Operating Guide

Proper Disposal of D-Altritol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of D-Altritol, a sugar alcohol used in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Key Chemical and Physical Properties of this compound

A thorough understanding of a chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₆H₁₄O₆[1][2]
Molecular Weight 182.17 g/mol [1][2]
Appearance White to off-white crystalline powder[1][2]
Melting Point 66-67 °C or 88°C
Solubility Soluble in water
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocols for Disposal

The proper disposal route for this compound depends on the quantity of waste, its concentration, and the presence of any contaminants. The following step-by-step procedures provide a clear path for safe disposal.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to conduct a thorough hazard assessment. As this compound can cause skin and eye irritation and is harmful if swallowed, appropriate PPE must be worn at all times. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Uncontaminated this compound Waste (Small Quantities)

For small quantities of uncontaminated, solid this compound or dilute aqueous solutions, the following procedure may be applicable, subject to approval from your institution's Environmental Health and Safety (EHS) office.

  • Consult EHS: Always consult your institution's EHS guidelines before any drain disposal. Regulations vary, and some institutions may prohibit the drain disposal of any chemical waste.

  • Dilution: If approved, for dilute aqueous solutions, ensure the concentration is low. For solid this compound, dissolve it in a large volume of water (at least 100 times its volume).

  • Drain Disposal: Slowly pour the dilute solution down the drain with a continuous flow of cold water. Flush the drain with ample water for several minutes to ensure the chemical is fully cleared from the plumbing.

Step 3: Contaminated or Large Quantities of this compound Waste

For larger quantities of this compound, or any amount that is contaminated with other hazardous materials, the following chemical waste disposal procedure must be followed:

  • Containment: Place the this compound waste in a clearly labeled, sealed, and chemically compatible container. The original container can be used if it is in good condition.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name ("this compound"), the quantity, and the date. If the waste is a mixture, all components must be listed.

  • Storage: Store the sealed container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal by your institution's licensed hazardous waste management service.

This compound Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the appropriate disposal route for this compound waste.

D_Altritol_Disposal_Workflow start Start: this compound Waste assess_contamination Is the waste contaminated with hazardous materials? start->assess_contamination assess_quantity Is it a small quantity (consult EHS for definition)? assess_contamination->assess_quantity No chemical_waste Treat as Chemical Waste: 1. Package in a sealed, labeled container 2. Store in designated waste area 3. Arrange for professional disposal assess_contamination->chemical_waste Yes consult_ehs Consult Institutional EHS Guidelines for Drain Disposal assess_quantity->consult_ehs Yes assess_quantity->chemical_waste No drain_disposal_approved Is drain disposal approved by EHS? consult_ehs->drain_disposal_approved drain_disposal Follow Drain Disposal Protocol: - Dilute with copious amounts of water - Flush drain thoroughly drain_disposal_approved->drain_disposal Yes drain_disposal_approved->chemical_waste No end End of Process drain_disposal->end chemical_waste->end

Caption: this compound Disposal Decision Workflow.

By following these established procedures and consulting with your institution's safety office, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling D-Altritol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of D-Altritol, a sugar alcohol used in various biochemical research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.

Recommended Personal Protective Equipment (PPE)

Based on the known hazards of this compound, including potential for skin, eye, and respiratory irritation, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.This compound is known to cause serious eye irritation (H319). Standard safety glasses do not offer sufficient protection from splashes or fine dust. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation or perforation before use.This compound can cause skin irritation (H315). Protective gloves prevent direct contact with the skin. The specific glove material should be chosen based on the solvent used to dissolve the this compound, if applicable. Always consult the glove manufacturer's compatibility chart.
Body Protection A standard laboratory coat. For procedures with a higher risk of contamination, a chemically resistant apron over the lab coat is recommended.A lab coat protects the wearer's clothing and skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., an N95 or higher) is recommended, particularly when handling the powdered form of this compound or when adequate ventilation is not available.This compound may cause respiratory irritation (H335)[1]. A respirator will prevent the inhalation of airborne particles.

Operational and Disposal Plans: A Step-by-Step Guide

Proper handling and disposal of this compound are critical to prevent exposure and environmental contamination. The following workflow outlines the necessary steps from preparation to disposal.

D_Altritol_Handling_Workflow This compound Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B Proceed to PPE C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Proceed to Handling D Weigh and Handle Solid this compound Carefully to Minimize Dust C->D E Prepare Solutions in Appropriate Vessels D->E F Decontaminate Work Surfaces E->F Proceed to Cleanup G Clean Glassware and Equipment F->G H Dispose of Contaminated PPE in Designated Waste Container G->H Proceed to Disposal I Dispose of this compound Waste According to Institutional and Local Regulations H->I

This compound Safe Handling and Disposal Workflow

Experimental Protocol for Safe Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be fully aware of its hazards and the required safety precautions.

  • Don Appropriate PPE: As outlined in the table above, put on all required personal protective equipment.

  • Work in a Ventilated Area: All handling of this compound, especially in its solid form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Minimize Dust Generation: When weighing and transferring solid this compound, use techniques that minimize the creation of dust, such as gentle scooping and handling in a draft-free environment within the fume hood.

  • Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Ensure the container is appropriately labeled.

  • Decontamination: After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment Cleaning: Thoroughly clean all glassware and equipment that came into contact with this compound.

  • PPE Disposal: Remove and dispose of all contaminated disposable PPE, such as gloves, in a designated hazardous waste container.

  • Waste Disposal: Dispose of all this compound waste, including unused material and contaminated solutions, in accordance with your institution's chemical waste disposal procedures and local regulations. Never dispose of chemical waste down the drain. If you are unsure of the proper procedure, contact your institution's Environmental Health and Safety (EHS) department.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.